molecular formula C6H13Cl2N3 B3157368 3-(1H-Pyrazol-1-YL)propan-1-amine dihydrochloride CAS No. 848655-53-8

3-(1H-Pyrazol-1-YL)propan-1-amine dihydrochloride

Cat. No.: B3157368
CAS No.: 848655-53-8
M. Wt: 198.09
InChI Key: ZILPEDSNQGVPCW-UHFFFAOYSA-N
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Description

3-(1H-Pyrazol-1-YL)propan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C6H13Cl2N3 and its molecular weight is 198.09. The purity is usually 95%.
BenchChem offers high-quality 3-(1H-Pyrazol-1-YL)propan-1-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-Pyrazol-1-YL)propan-1-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyrazol-1-ylpropan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c7-3-1-5-9-6-2-4-8-9;;/h2,4,6H,1,3,5,7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILPEDSNQGVPCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Pyrazole-Based Amine Building Blocks: Strategic Synthesis and Medicinal Chemistry Applications

[1][2]

Executive Summary

The pyrazole ring is a "privileged scaffold" in modern drug discovery, appearing in over 30 FDA-approved therapeutics including Celecoxib , Ruxolitinib , and Lorlatinib . Within this class, aminopyrazoles (APs) represent a critical subset of building blocks.[1] They offer a unique combination of hydrogen-bond donor/acceptor motifs essential for kinase hinge binding, while serving as robust handles for further functionalization via amide coupling or reductive amination.

This technical guide addresses the primary challenge in working with aminopyrazoles: regiocontrol . We analyze the structural logic, physicochemical properties, and advanced synthetic workflows required to deploy these building blocks effectively in medicinal chemistry campaigns.

Structural Significance & Physicochemical Profile[3][4][5][6]

The Tautomeric Advantage

Unlike pyrroles or pyridines, pyrazoles possess a unique 1,2-diazole structure that allows them to act simultaneously as hydrogen bond donors (HBD) and acceptors (HBA).

  • Tautomerism:

    
    -unsubstituted pyrazoles exist in dynamic equilibrium between 
    
    
    and
    
    
    tautomers. This fluidity allows the scaffold to adapt to the steric and electronic demands of a protein binding pocket.
  • The "Amidine" Character: In aminopyrazoles, the exocyclic amino group is electronically coupled to the ring nitrogens. The lone pair on the exocyclic amine (

    
    ) donates density into the ring, significantly increasing the electron density at the 
    
    
    position (in 3-aminopyrazoles) or
    
    
    position.
Physicochemical Data Comparison

The placement of the amino group drastically alters the electronic profile.

Property3-Aminopyrazole4-Aminopyrazole5-Aminopyrazole (

-substituted)
Electronic Character

-excessive; Amidine-like
Aromatic amine; Aniline-likeSterically congested; Amidine-like
Basicity (Ring N) pKa ~ 4.0 - 5.0pKa ~ 2.5 - 3.0pKa ~ 3.5 - 4.5
Nucleophilicity High at Ring N2High at Exocyclic

High at Ring N2
Primary Application Kinase Hinge BinderSpacer / LinkerGPCR Ligands

Critical Insight: The exocyclic amine in 3- and 5-aminopyrazoles is generally poorly nucleophilic compared to the ring nitrogens due to resonance delocalization. Standard amide couplings often require forcing conditions or protection of the ring nitrogen to prevent side reactions.

Synthetic Architectures & Regiocontrol

The synthesis of aminopyrazoles is deceptively simple but fraught with regioselectivity issues, particularly when using hydrazine derivatives.

The Regioselectivity Trap (Cyclocondensation)

The most common route involves the condensation of

  • Reaction:

    
    
    
  • The Problem: When

    
    , two isomers are possible: the 3-amino and 5-amino derivatives.[2]
    
    • Kinetic Product: Often the 5-amino isomer (attack of the more nucleophilic hydrazine nitrogen on the nitrile).[2]

    • Thermodynamic Product: Often the 3-amino isomer (steric relief).

Strategic Synthesis Decision Tree

To ensure purity and yield, select the pathway based on the desired substitution pattern.

SynthesisPathwaysStartTarget: AminopyrazoleSub1Is N1 substituted?Start->Sub1RouteCRoute C: C-H Activation/Cross-CouplingStart->RouteCComplex CoreRouteARoute A: Direct Condensation(Risk of Isomers)Sub1->RouteANo (N-H)RouteBRoute B: RegiospecificCyclizationSub1->RouteBYes (N-R)DecisionIsomer Required?RouteB->DecisionAmino55-Amino Isomer:Use EnaminonitrilesDecision->Amino5Amino33-Amino Isomer:Use Thioamide/AcetalsDecision->Amino3

Figure 1: Decision matrix for selecting the optimal synthetic route for aminopyrazole building blocks.

Medicinal Chemistry Utility: The Kinase Hinge

Aminopyrazoles are ubiquitous in kinase inhibitors because they mimic the adenine ring of ATP.

Binding Mode Mechanism

The 3-aminopyrazole motif presents a specific Donor-Acceptor (D-A) pattern that complements the backbone carbonyl and amide NH of the kinase hinge region (e.g., Valine or Methionine residues).

  • Ring NH (Donor): H-bonds to the backbone Carbonyl.

  • Ring N2 (Acceptor): H-bonds to the backbone NH.

  • Exocyclic Amine: Solubilizing group or vector for extending into the ribose pocket.

KinaseBindingcluster_proteinKinase Hinge Region (Backbone)cluster_ligand3-Aminopyrazole InhibitorBackboneCOC=O (Acceptor)PyzNHPyrazole N-H (Donor)BackboneCO->PyzNH H-BondBackboneNHN-H (Donor)PyzNPyrazole N: (Acceptor)BackboneNH->PyzN H-Bond

Figure 2: Schematic interaction of a 3-aminopyrazole scaffold with the kinase hinge region.

Experimental Protocols

Protocol A: Regioselective Synthesis of 5-Amino-1-phenylpyrazole

Targeting the kinetic product using

Principle: The reaction of phenylhydrazine with

Materials:

  • Benzoylacetonitrile (1.0 equiv)

  • Phenylhydrazine (1.1 equiv)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalytic)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of benzoylacetonitrile in 20 mL of anhydrous ethanol.

  • Addition: Add 11 mmol of phenylhydrazine dropwise at room temperature. Add 3-4 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the nitrile.
    
  • Workup: Cool the reaction to

    
    . The 5-amino-1-phenylpyrazole typically precipitates as a solid.
    
  • Purification: Filter the solid and wash with cold ethanol. If oil forms, evaporate solvent and recrystallize from EtOH/Water.

  • Validation:

    
     NMR should show a characteristic singlet for the C4-H proton at 
    
    
    ppm and a broad singlet for the
    
    
    (exchangeable with
    
    
    ).
Protocol B: Palladium-Catalyzed Amination (Buchwald-Hartwig)

For installing amines on pre-formed pyrazole rings (e.g., 4-aminopyrazoles).

Principle: Direct nitration of pyrazoles can be dangerous and non-selective. Pd-catalyzed cross-coupling of 4-bromopyrazoles with ammonia equivalents (e.g., benzophenone imine) is safer and more versatile.

Procedure:

  • Catalyst Prep: Charge a vial with

    
     (2 mol%) and Xantphos (4 mol%) in degassed dioxane. Stir for 5 mins to form the active catalyst.
    
  • Coupling: Add 4-bromo-1-methylpyrazole (1.0 equiv), Benzophenone imine (1.2 equiv), and

    
     (2.0 equiv).
    
  • Heating: Seal and heat to

    
     for 12 hours.
    
  • Hydrolysis: Cool to RT. Add 1N HCl/THF (1:1) and stir for 1 hour to cleave the imine.

  • Isolation: Basify with NaOH, extract with DCM, and purify via flash chromatography (DCM/MeOH).

References

  • Fichez, J., Busca, P., & Prestat, G. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. In Targets in Heterocyclic Systems.

  • Ansari, A., et al. (2017). Chemistry and Therapeutic Review of Pyrazole Derivatives. ResearchGate.

  • Ebenezer, O., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences.

  • Organic Syntheses. (2014). Synthesis of 3(5)-Aminopyrazole. Org. Synth. 2014, 91, 1-13.

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.

The Pyrazole-Propylamine Scaffold: A Technical Guide to Bioisosteric Design in GPCR Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide explores the medicinal chemistry, synthesis, and pharmacological utility of pyrazole-propylamine derivatives . While not a single "drug," this structural motif represents a critical evolution in the design of G-Protein Coupled Receptor (GPCR) ligands, particularly for Dopamine (D3/D4) and Histamine (H3) receptors. This guide analyzes the transition from natural endogenous ligands (histamine, dopamine) to synthetic pyrazole bioisosteres, detailing the "propyl switch" that often confers receptor subtype selectivity.

Part 1: The Pharmacophore & Structural Logic

The Bioisosteric Rationale

The pyrazole ring serves as a robust bioisostere for both the imidazole ring (found in histamine) and the phenol/catechol moiety (found in dopamine/norepinephrine).

  • Electronic Profile: Pyrazole is a 5-membered heterocycle with adjacent nitrogens (

    
     pyrrole-like, 
    
    
    
    pyridine-like).[1][2][3][4] It acts as both a hydrogen bond donor (HBD) and acceptor (HBA), mimicking the dual nature of the imidazole ring but with higher metabolic stability against oxidative deamination.
  • Lipophilicity: Pyrazoles are generally more lipophilic than imidazoles (

    
     ~0.26 vs -0.02), improving Blood-Brain Barrier (BBB) penetration—a critical requirement for CNS-active ligands.[1]
    
The "Propylamine" Linker

The propyl-amine chain (


) is not merely a spacer; it is a selectivity filter.[1]
  • The "Propyl Effect" (Dopamine): In dopaminergic ligands, extending the N-substituent from ethyl to n-propyl often switches activity from D2-non-selective to D2/D3 agonist activity (e.g., N-propylnorapomorphine).[1]

  • The "Extension Effect" (Histamine): Histamine H3 antagonists often require a longer linker than the ethyl chain of endogenous histamine to reach a secondary binding pocket (Glu/Asp residues) in the transmembrane region.

Part 2: Historical Evolution & Case Studies[1][5]

From Histamine to Betazole (The H2 Era)

The discovery of Betazole (Ametazole) marked the first major success of the pyrazole-ethylamine scaffold.

  • Discovery: Eli Lilly (1950s).

  • Logic: Isomeric replacement of the imidazole in histamine with pyrazole.

  • Result: Betazole retains H2 agonist activity (stimulating gastric acid secretion) but with significantly reduced H1 activity (less vasodilation/bronchoconstriction). It became a diagnostic agent for gastric function.

The Modern Era: H3 Antagonists and D3/D4 Ligands

Modern drug discovery utilizes the pyrazole-propylamine motif to achieve high selectivity.

Target ReceptorRole of PyrazoleRole of PropylamineRepresentative Compound
Histamine H3 Bioisostere for imidazole (avoids P450 inhibition common with imidazoles).[1]Extends basic amine to Asp114 (TM3); confers antagonist profile.Betahistine analogs; Ciproxifan precursors
Dopamine D4 Replaces unstable catechol;

-stacking with Phe residues.[1]
N-propyl group fits into the hydrophobic accessory pocket (selectivity over D2).[1]FAUC 213 derivatives; L-745,870 (related)
Dopamine D3 Partial agonist core.[1]Linker to secondary pharmacophore (bitopic ligands).BP 897 (contains piperazine-propyl-amide linked to naphthyl)

Part 3: Signaling Pathways & Mechanism[1][6]

The following diagram illustrates the divergent signaling pathways modulated by these derivatives, specifically focusing on the Gi/Go coupled nature of D3 and H3 receptors.

GPCR_Signaling cluster_membrane Cell Membrane Ligand Pyrazole-Propylamine Ligand Rec_D3 Dopamine D3 Receptor Ligand->Rec_D3 Agonist/Antagonist Binding Rec_H3 Histamine H3 Receptor Ligand->Rec_H3 Inverse Agonist Binding G_Prot Gi/Go Protein Complex Rec_D3->G_Prot Activation Rec_H3->G_Prot Inhibition (Constitutive) AC Adenylyl Cyclase G_Prot->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces PKA PKA Signaling cAMP->PKA Downregulates Effect_CNS CNS Effects (Alertness/Cognition) PKA->Effect_CNS Modulates

Caption: Signal transduction pathway for Pyrazole-Propylamine ligands acting on Gi/Go-coupled GPCRs (D3/H3), modulating cAMP-dependent downstream effects.[1]

Part 4: Synthesis Protocols

The synthesis of pyrazole-propylamines presents a classic regioselectivity challenge. The Knorr Pyrazole Synthesis is the industry standard, but alkylation of the resulting pyrazole often yields a mixture of N1 and N2 isomers.

Core Workflow: The "Design-Make-Test" Cycle[1]

Synthesis_Workflow Start Start: 1,3-Dicarbonyl + Hydrazine Cyclization Cyclocondensation (Knorr Synthesis) Start->Cyclization Intermed Intermediate: NH-Pyrazole Cyclization->Intermed Alkylation N-Alkylation with N-(3-bromopropyl)phthalimide Intermed->Alkylation Separation Regioisomer Separation (Chromatography) Alkylation->Separation Yields N1/N2 Mix Deprotection Deprotection (Hydrazine/Ethanol) Separation->Deprotection Selected Isomer Final Target: Pyrazole-Propylamine Deprotection->Final

Caption: Synthetic route for N-substituted pyrazole-propylamines, highlighting the critical regioisomer separation step.

Detailed Protocol: Synthesis of 1-(3-Aminopropyl)-3,5-dimethylpyrazole

This protocol is a self-validating system for generating the primary amine scaffold.[1]

Reagents: Acetylacetone (10 mmol), Hydrazine hydrate (12 mmol), N-(3-bromopropyl)phthalimide (10 mmol), Cs₂CO₃ (Base), Acetonitrile (Solvent).

Step 1: Pyrazole Formation (Knorr)

  • Dissolve acetylacetone (1.0 g, 10 mmol) in Ethanol (20 mL).

  • Add Hydrazine hydrate (0.6 g, 12 mmol) dropwise at 0°C.

  • Reflux for 2 hours. Monitor via TLC (EtOAc:Hexane 1:1).

  • Concentrate in vacuo to yield 3,5-dimethylpyrazole (Solid).

Step 2: N-Alkylation (The Linker) [1]

  • Dissolve 3,5-dimethylpyrazole (10 mmol) in Acetonitrile (30 mL).

  • Add Cs₂CO₃ (15 mmol) and stir for 30 min to generate the pyrazolate anion.

  • Add N-(3-bromopropyl)phthalimide (10 mmol). Note: The phthalimide protects the amine and prevents polymerization.

  • Reflux for 12 hours.

  • Critical Checkpoint: Isolate isomers. In 3,5-dimethyl cases, N1/N2 are equivalent due to symmetry. If using unsymmetrical pyrazoles, separate via flash chromatography (SiO₂, Gradient 0-5% MeOH in DCM).

Step 3: Deprotection (Ing-Manske Procedure)

  • Suspend the phthalimide intermediate in Ethanol (50 mL).

  • Add Hydrazine hydrate (excess, 30 mmol).

  • Reflux for 4 hours. A white precipitate (phthalhydrazide) will form.

  • Cool, filter off the solid phthalhydrazide.

  • Concentrate filtrate, dissolve in DCM, wash with 1M NaOH (to remove residual phthalhydrazide), dry over MgSO₄.

  • Validation: 1H NMR should show a triplet at ~2.7 ppm (

    
    ) and loss of aromatic phthalimide protons (7.8 ppm).
    

Part 5: Biological Evaluation & Data Interpretation[1]

When evaluating these derivatives, the key metrics are Affinity (


)  and Functional Potency (

)
.
Structure-Activity Relationship (SAR) Summary[1]
Structural ModificationEffect on Dopamine (D3)Effect on Histamine (H3)
Pyrazole C3/C5 Alkyl Bulky groups (t-Butyl) increase D3 selectivity (hydrophobic pocket).[1]Small groups (Me) preferred for H3; large groups cause steric clash.
Linker Length (Ethyl) Reduces D3 affinity (loss of accessory binding).Increases H1/H2 cross-reactivity (loss of selectivity).
Linker Length (Propyl) Optimal for D3/D2 agonism. Optimal for H3 antagonism.
Terminal Amine Tertiary amines (Piperazines) favored for high affinity.Secondary/Primary amines often metabolically labile but active.
Experimental Validation: Radioligand Binding

To validate the "Propylamine" selectivity, a competition binding assay is standard.

  • D3 Assay: Membrane prep from CHO-D3 cells.[1] Radioligand:

    
    -7-OH-DPAT.[1]
    
  • H3 Assay: Membrane prep from Rat Cortex or CHO-H3.[1] Radioligand:

    
    -N- 
    
    
    
    -methylhistamine.[1]
  • Self-Validation: High specific binding (>80%) is required.[1] Non-specific binding defined by 1

    
    M Haloperidol (D3) or 10 
    
    
    
    M Thioperamide (H3).

References

  • Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

  • Dopamine D3/D4 Selectivity: Löber, S., et al. (2000). 3-(Heterocyclylmethyl)pyrazoles as novel selective ligands for the human dopamine D4 receptor.[1][5] Bioorganic & Medicinal Chemistry Letters. Link

  • Histamine H3 Antagonists: Stark, H. (2003). Recent advances in histamine H3 receptor antagonists.[6][7][8] Expert Opinion on Therapeutic Patents. Link

  • Betazole Pharmacology: Grossman, M. I., et al. (1950). Action of a new pyrazole derivative (3-beta-aminoethylpyrazole) on gastric acid secretion.[1] Proceedings of the Society for Experimental Biology and Medicine. Link

  • Synthesis Protocols: Elguero, J. (2000). Pyrazoles and their Benzo Derivatives.[9] Comprehensive Heterocyclic Chemistry II. Link

Sources

Literature review of 1-substituted pyrazole derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-substituted pyrazole scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its unique electronic profile, metabolic stability, and ability to orient substituents into specific 3D vectors. Unlike their unsubstituted counterparts (which suffer from tautomeric ambiguity), 1-substituted pyrazoles offer a rigid template essential for high-affinity ligand-protein interactions.

This technical guide dissects the utility of this scaffold, moving beyond basic lists to explore the causality of design : why specific substitution patterns yield potent kinase inhibitors (e.g., Crizotinib) or selective anti-inflammatory agents (e.g., Celecoxib). It provides actionable synthetic protocols for regiocontrol and self-validating biological assays.

Part 1: Structural Significance & Chemical Space

The Pharmacophore Argument

The pyrazole ring (1,2-diazole) functions as more than a mere linker.[1][2] Its dipole moment and hydrogen-bonding capabilities allow it to act as a bioisostere for amides, esters, and even phenyl rings.

  • N1-Substitution (The Anchor): Capping the N1 nitrogen eliminates annular tautomerism (

    
    ). This locks the molecule into a defined geometry, critical for entropy-favored binding. The N1 substituent often occupies hydrophobic pockets (e.g., the specificity pocket in COX-2).
    
  • C3 vs. C5 Regioisomerism: The vector difference between a 1,3-substituted and a 1,5-substituted pyrazole is approximately 140°. This drastic shape difference allows the scaffold to differentiate between linear binding clefts (kinase hinge regions) and globular pockets (GPCRs).

FDA-Approved Case Studies

The success of this scaffold is evident in the clinic.

Drug NameTargetIndicationStructural Role of Pyrazole
Celecoxib COX-2Inflammation/Pain1,5-Diaryl: The N1-phenyl and C5-phenyl twist out of plane, creating a shape that fits the larger COX-2 active site but is excluded from COX-1.
Crizotinib ALK/ROS1NSCLC (Cancer)1-Substituted-4-aryl: The pyrazole acts as a scaffold to project the piperidine group into the solvent front, improving solubility and PK.
Rimonabant CB1Obesity (Withdrawn)1,5-Diaryl: Demonstrates the ability of the scaffold to cross the BBB and engage GPCRs (though withdrawn due to CNS side effects).
Avapritinib KIT/PDGFRAGISTFused Pyrazole: Highlights the evolution toward rigidified bicyclic systems.

Part 2: Synthetic Strategies & Regiocontrol[3][4]

The "Achilles' heel" of pyrazole synthesis is regioselectivity. The reaction of a hydrazine (


) with a non-symmetrical 1,3-diketone (

) can yield two isomers: 1,3,5-trisubstituted (Isomer A) and 1,5,3-trisubstituted (Isomer B).
Mechanism of Regioselectivity

The selectivity is dictated by the hard-soft acid-base (HSAB) theory and solvent effects.

  • Nucleophilic Attack: The terminal nitrogen (

    
    ) of the hydrazine is the harder nucleophile. It attacks the harder electrophile (usually the most electron-deficient carbonyl).
    
  • Solvent Control:

    • Protic Solvents (EtOH/AcOH): Often yield mixtures due to proton transfer equilibration.

    • Aprotic Solvents (DMF/DMAc): Enhance the nucleophilicity of the hydrazine, often favoring the kinetic product.

    • Hydrazine State:[1][3] Using hydrazine hydrochloride vs. free base can invert selectivity by altering the protonation state of the intermediate.

Visualization: Regioselective Pathways

PyrazoleSynthesis cluster_legend Regioselectivity Drivers Diketone 1,3-Diketone (Asymmetric) Inter_A Intermediate A (Attack at C1) Diketone->Inter_A Free Base (Nucleophilic NH2) Inter_B Intermediate B (Attack at C3) Diketone->Inter_B Hydrochloride Salt (Acid Catalysis) Hydrazine Substituted Hydrazine (R-NHNH2) Hydrazine->Inter_A Hydrazine->Inter_B Prod_15 1,5-Isomer (Kinetic/Steric Control) Inter_A->Prod_15 Cyclization (- H2O) Prod_13 1,3-Isomer (Thermodynamic Control) Inter_B->Prod_13 Cyclization (- H2O) Legend 1,5-Isomer: Often favored by bulky R groups on hydrazine 1,3-Isomer: Often favored by acidic conditions

Caption: Divergent synthesis pathways for 1-substituted pyrazoles based on hydrazine species and reaction conditions.

Part 3: Experimental Protocols

Protocol A: Regioselective Synthesis of 1,5-Diarylpyrazoles

Target: Synthesis of a Celecoxib analogue. Rationale: This protocol utilizes the condensation of a 1,3-diketone with an aryl hydrazine hydrochloride in an amide solvent to favor the 1,5-isomer.

Materials:

  • 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 equiv)

  • 4-Sulfonamidophenylhydrazine hydrochloride (1.1 equiv)

  • Solvent: Ethanol (EtOH) or Trifluoroacetic acid (TFA) for regio-inversion studies.

  • Catalyst: Triethylamine (Et3N) if using free base conditions.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (10 mmol) in absolute ethanol (20 mL).

  • Addition: Add 4-sulfonamidophenylhydrazine hydrochloride (11 mmol) in one portion.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) until the starting diketone is consumed.
    
    • Self-Validation: If the reaction is sluggish, add a catalytic amount of HCl (conc.) to accelerate dehydration.

  • Workup: Cool to room temperature. The product often precipitates.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If no precipitate: Concentrate in vacuo, redissolve in EtOAc, wash with water and brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from EtOH/Water to obtain the pure 1,5-diaryl isomer .

  • Verification: 1H NMR is critical. The pyrazole C4-H proton typically appears as a singlet around

    
     6.7–7.1 ppm. NOE (Nuclear Overhauser Effect) experiments between the N1-aryl ortho protons and the C5-substituent are required to confirm the 1,5-regiochemistry.
    
Protocol B: In Vitro COX-2 Inhibition Screening

Rationale: To validate the biological efficacy of the synthesized 1,5-diarylpyrazole.

Methodology:

  • Assay Principle: Peroxidase activity of COX-2. The oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) during the reduction of PGG2 to PGH2 is measured colorimetrically.

  • Reagents: Recombinant human COX-2 enzyme, Arachidonic acid (substrate), TMPD (chromophore), Heme.

  • Procedure:

    • Incubate test compound (0.01

      
      M – 100 
      
      
      
      M) with COX-2 enzyme in Tris-HCl buffer (pH 8.0) for 10 mins at
      
      
      .
    • Add Heme and Arachidonic acid to initiate the reaction.

    • Add TMPD.

    • Measure absorbance at 590 nm after 5 minutes.

  • Data Analysis: Calculate % Inhibition

    
    . Plot log[concentration] vs. % Inhibition to determine 
    
    
    
    .

Part 4: Mechanism of Action (Signaling Pathway)

The following diagram illustrates how 1-substituted pyrazoles (specifically kinase inhibitors like Crizotinib or Encorafenib) interfere with oncogenic signaling.

MOA GF Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (ALK / ROS1 / KIT) GF->RTK Activation Ras Ras-GTP RTK->Ras Signal Transduction ATP ATP ATP->RTK Phosphorylation Inhibitor 1-Substituted Pyrazole Drug (ATP-Competitive Inhibitor) Inhibitor->RTK Blocks ATP Binding (Type I/II Inhibition) Raf Raf / BRAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Mechanism of ATP-competitive inhibition by pyrazole derivatives in the MAPK/ERK signaling cascade.

References

  • Review of Pyrazole Scaffolds in Drug Discovery

    • Title: Pyrazole: an emerging privileged scaffold in drug discovery[4]

    • Source: Future Medicinal Chemistry (2023)
    • URL:[Link]

  • Regioselective Synthesis Methodology

    • Title: Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones[3]

    • Source: ACS Omega (2023)
    • URL:[Link]

  • Anticancer Applic

    • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents[5][6][7][8][9]

    • Source: Molecules (2023)[9][10]

    • URL:[Link]

  • Structure-Activity Rel

    • Title: Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones
    • Source: Pharmaceuticals (2022)
    • URL:[Link]

  • Synthesis of 1,3,5-Trisubstituted Pyrazoles

    • Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones[11][12]

    • Source: Organic Letters (2014) / Organic Chemistry Portal
    • URL:[Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 3-(1H-Pyrazol-1-yl)propan-1-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(1H-Pyrazol-1-yl)propan-1-amine Dihydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a robust three-part procedure: (I) base-catalyzed cyanoethylation of 1H-pyrazole to yield the key intermediate, 3-(1H-pyrazol-1-yl)propanenitrile; (II) catalytic hydrogenation of the nitrile intermediate to the primary amine, 3-(1H-pyrazol-1-yl)propan-1-amine, using Raney® Nickel; and (III) conversion of the resulting amine to its stable dihydrochloride salt. This protocol is designed to be self-validating, with detailed explanations for critical steps, integrated safety precautions, and expected characterization data to ensure the identity and purity of the synthesized compounds.

Introduction

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, recognized as "privileged structures" due to their prevalence in a wide array of therapeutic agents, including anti-inflammatory, anti-cancer, and anti-infective drugs. The pyrazole ring system, with its two adjacent nitrogen atoms, offers unique electronic properties and serves as a versatile scaffold for creating molecules that can effectively interact with biological targets. The title compound, 3-(1H-Pyrazol-1-yl)propan-1-amine, provides a flexible three-carbon linker attached to the N1 position of the pyrazole ring, terminating in a reactive primary amine. This functional handle allows for further elaboration and conjugation, making it a highly sought-after intermediate for constructing compound libraries in drug discovery programs.

The synthesis of N-alkylated pyrazoles often presents challenges in controlling regioselectivity, as alkylation can occur at either the N1 or N2 position of the pyrazole ring. The protocol detailed herein addresses this challenge through a carefully selected synthetic strategy that favors the desired N1 isomer.

Overall Synthetic Workflow

The synthesis of 3-(1H-Pyrazol-1-yl)propan-1-amine Dihydrochloride is achieved in three distinct stages, beginning with commercially available starting materials.

G cluster_0 Part I: Cyanoethylation cluster_1 Part II: Nitrile Reduction cluster_2 Part III: Salt Formation A 1H-Pyrazole C 3-(1H-Pyrazol-1-yl)propanenitrile A->C Base Catalyst (e.g., Triton B) B Acrylonitrile B->C D 3-(1H-Pyrazol-1-yl)propan-1-amine C->D Raney® Ni, H₂, NH₃/EtOH E 3-(1H-Pyrazol-1-yl)propan-1-amine Dihydrochloride D->E HCl in Solvent

Diagram 1: High-level workflow for the synthesis.

Part I: Synthesis of 3-(1H-Pyrazol-1-yl)propanenitrile

This step involves the Michael addition of pyrazole to acrylonitrile, a reaction known as cyanoethylation. The use of a catalytic amount of a strong, non-nucleophilic base is crucial for deprotonating the pyrazole, thereby activating it for nucleophilic attack on the electron-deficient β-carbon of acrylonitrile. This method generally favors the formation of the N1-substituted isomer due to reduced steric hindrance compared to the N2 position.

Materials and Reagents
ReagentFormulaMW ( g/mol )QuantityMolesNotes
1H-PyrazoleC₃H₄N₂68.0810.0 g0.147
AcrylonitrileC₃H₃N53.068.5 g (10.6 mL)0.160Stabilized, use in fume hood
Triton B (40% in MeOH)C₁₆H₂₈NO·CH₃OHVariable1.0 mLCatalyticBenzyltrimethylammonium hydroxide
Methanol (MeOH)CH₃OH32.0450 mL-Solvent
Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-pyrazole (10.0 g, 0.147 mol) and methanol (50 mL). Stir the mixture until the pyrazole is fully dissolved.

  • Catalyst Addition: Add Triton B solution (1.0 mL) to the flask.

  • Acrylonitrile Addition: While stirring, add acrylonitrile (8.5 g, 0.160 mol) dropwise to the mixture over 15 minutes. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation. Collect the fraction boiling at approximately 110-115 °C at 10 mmHg to yield 3-(1H-pyrazol-1-yl)propanenitrile as a colorless oil.

Expected Results
  • Yield: Typically 70-80%.

  • Appearance: Colorless to pale yellow oil.

  • Characterization (Expected):

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.55 (d, J=1.6 Hz, 1H, pyrazole-H5), 7.45 (d, J=2.2 Hz, 1H, pyrazole-H3), 6.30 (t, J=2.0 Hz, 1H, pyrazole-H4), 4.35 (t, J=6.8 Hz, 2H, N-CH₂), 2.95 (t, J=6.8 Hz, 2H, CH₂-CN).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 139.5, 129.0, 117.5, 106.0, 48.0, 18.0.

    • IR (neat, cm⁻¹): ~2250 (C≡N stretch).

Part II: Synthesis of 3-(1H-Pyrazol-1-yl)propan-1-amine

The reduction of the nitrile functional group to a primary amine is effectively achieved by catalytic hydrogenation. Raney® Nickel is an excellent catalyst for this transformation due to its high activity. The reaction is typically performed in an ethanolic ammonia solution to suppress the formation of secondary and tertiary amine byproducts.[1]

Materials and Reagents
ReagentFormulaMW ( g/mol )QuantityMolesNotes
3-(1H-Pyrazol-1-yl)propanenitrileC₆H₇N₃121.1410.0 g0.0825From Part I
Raney® Nickel (50% slurry in water)Ni-~5 gCatalyticPyrophoric when dry. Handle with care.
Ethanol (EtOH), 200 proofC₂H₅OH46.07150 mL-Solvent
Ammonium Hydroxide (28% NH₃ in H₂O)NH₄OH35.0415 mL-To suppress side reactions
Hydrogen Gas (H₂)H₂2.02--High pressure
Experimental Protocol
  • Catalyst Preparation: In a fume hood, carefully decant the water from the Raney® Nickel slurry. Wash the catalyst three times with 20 mL portions of ethanol to remove residual water. Caution: Do not allow the catalyst to become dry as it is pyrophoric.

  • Reaction Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), add the washed Raney® Nickel catalyst, 3-(1H-pyrazol-1-yl)propanenitrile (10.0 g, 0.0825 mol), ethanol (150 mL), and ammonium hydroxide (15 mL).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi. Heat the mixture to 50-60 °C with vigorous stirring. The reaction progress can be monitored by the cessation of hydrogen uptake. This typically takes 6-12 hours.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The Celite pad with the catalyst should be kept wet with ethanol and disposed of properly, as it can ignite upon drying.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude amine can be purified by vacuum distillation to yield 3-(1H-pyrazol-1-yl)propan-1-amine as a colorless oil.

Expected Results
  • Yield: Typically 85-95%.

  • Appearance: Colorless oil.

  • Characterization (Expected):

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.50 (d, 1H, pyrazole-H), 7.40 (d, 1H, pyrazole-H), 6.25 (t, 1H, pyrazole-H), 4.15 (t, 2H, N-CH₂), 2.75 (t, 2H, CH₂-NH₂), 2.00 (quintet, 2H, -CH₂-), 1.40 (br s, 2H, NH₂).

    • Mass Spec (ESI+): m/z 126.1 [M+H]⁺.[2]

Part III: Preparation of 3-(1H-Pyrazol-1-yl)propan-1-amine Dihydrochloride

The final step is the conversion of the free amine to its more stable and easily handleable dihydrochloride salt. This is achieved by treating a solution of the amine with hydrochloric acid. The "dihydrochloride" designation indicates that both the basic primary amine and the N2 nitrogen of the pyrazole ring are protonated.

Materials and Reagents
ReagentFormulaMW ( g/mol )QuantityMolesNotes
3-(1H-Pyrazol-1-yl)propan-1-amineC₆H₁₁N₃125.178.0 g0.0639From Part II
2-Propanol (IPA)C₃H₈O60.10100 mL-Solvent
Diethyl Ether(C₂H₅)₂O74.12100 mL-Anti-solvent
Hydrochloric Acid, conc. (37%)HCl36.46~12 mL~0.14Use in fume hood
Experimental Protocol
  • Dissolution: Dissolve the 3-(1H-pyrazol-1-yl)propan-1-amine (8.0 g, 0.0639 mol) in 2-propanol (100 mL) in a 500 mL Erlenmeyer flask.

  • Acidification: Cool the solution in an ice bath. While stirring, slowly add concentrated hydrochloric acid (~12 mL, ~2.2 equivalents) dropwise. A white precipitate should form. The solution should be strongly acidic (pH < 2).

  • Precipitation: Add diethyl ether (100 mL) slowly to the stirred suspension to ensure complete precipitation of the salt.[3]

  • Isolation: Stir the slurry in the ice bath for 30 minutes. Collect the white solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold diethyl ether (2 x 30 mL) and dry the product under vacuum to a constant weight.

Expected Results
  • Yield: Typically >95%.

  • Appearance: White crystalline solid.

  • Characterization (Expected):

    • ¹H NMR (D₂O, 400 MHz): Expect downfield shifts of all protons compared to the free base due to protonation. δ ~7.8-8.0 (2H, pyrazole-H), ~6.5 (1H, pyrazole-H), ~4.4 (t, 2H, N-CH₂), ~3.1 (t, 2H, CH₂-N⁺H₃), ~2.2 (m, 2H, -CH₂-).

Safety and Handling

  • Acrylonitrile: This reagent is highly flammable, toxic if inhaled, swallowed, or in contact with skin, and a suspected carcinogen.[4] All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

  • Raney® Nickel: This catalyst is pyrophoric and can ignite spontaneously in air when dry.[5] Always handle as a slurry wetted with a solvent (water or ethanol). Do not allow it to dry on filter paper or spatulas.

  • Hydrogen Gas: Hydrogen is extremely flammable. Ensure the hydrogenation equipment is properly maintained and operated in a well-ventilated area away from ignition sources.

  • Concentrated Hydrochloric Acid: This is a corrosive acid. Handle with care in a fume hood, wearing appropriate PPE.

References

  • Finar, I. L. Organic Chemistry, Volume 1. Longman, 1973. (General principles of pyrazole chemistry)
  • Bekhli, A. F., et al. "Cyanoethylation of Aromatic Amines." Journal of General Chemistry of the USSR, vol. 28, 1958, pp. 249-252. (General cyanoethylation procedures)[6]

  • Hoffer, B. W., and Moulijn, J. A. "Hydrogenation of aliphatic dinitriles over Raney®-Ni catalyst." Applied Catalysis A: General, vol. 359, no. 1-2, 2009, pp. 123-130. (Relevant nitrile hydrogenation on Raney Ni)[7]

  • Sciencemadness Discussion Board, "Isolation of primary amines as HCL salt problem," 2006. [Online]. Available: [Link]. (Practical discussion on amine salt formation)[3]

  • PubChem Compound Summary for CID 7023140, 3-(1H-Pyrazol-1-yl)propan-1-amine. National Center for Biotechnology Information. [Online]. Available: [Link]2]

  • American Chemical Society. "Raney® Nickel: A Life-Changing Catalyst." National Historic Chemical Landmarks. [Online]. Available: [Link]5]

  • Organic Chemistry Portal, "Amine synthesis by nitrile reduction." [Online]. Available: [Link]]

  • Organic Reactions Wiki, "Nitrile to Amine - Common Conditions." [Online]. Available: [Link]1]

Sources

Application Notes and Protocols for Bioconjugation Utilizing Pyrazole-Amine Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Pyrazole Core in Bioconjugation

In the landscape of bioconjugation, the quest for novel linker technologies that offer enhanced stability, versatility, and controlled reactivity is perpetual. The pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry due to its remarkable biological activity and metabolic stability.[1][2] This inherent stability and the synthetic tractability of pyrazole derivatives make them exceptional candidates for the development of innovative linkers for bioconjugation.[3][4][5] Pyrazole-amine linkers, the focus of this guide, leverage the robust pyrazole core as a stable anchoring point, while the strategically positioned amine functionality provides a versatile handle for covalent attachment to a wide array of biomolecules.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth insights into the rationale, design, and practical application of pyrazole-amine linkers in bioconjugation. We will explore the underlying chemical principles, present detailed experimental protocols, and offer expert commentary on the critical parameters that ensure successful and reproducible conjugation outcomes.

The Chemical Foundation: Understanding Pyrazole-Amine Linker Reactivity

The utility of a pyrazole-amine linker is predicated on its bifunctional nature. The pyrazole ring provides a stable, rigid backbone that can be substituted to modulate properties such as solubility and spacing.[6] The terminal primary amine serves as a nucleophile, readily reacting with various electrophilic groups on target biomolecules to form stable covalent bonds.

The primary amine of the linker can be targeted to various functional groups on a biomolecule, most commonly the ε-amino group of lysine residues on proteins.[7] This reaction is typically facilitated by activating the target functional group on the biomolecule or by employing a heterobifunctional crosslinker.

cluster_0 Biomolecule Activation cluster_1 Linker cluster_2 Conjugation Protein-NH2 Protein with Lysine Residue (NH2) Activated Protein Activated Protein (e.g., NHS-ester) Protein-NH2->Activated Protein Activation Reagent (e.g., NHS-ester) Conjugate Stable Bioconjugate Activated Protein->Conjugate PyrazoleAmineLinker Pyrazole-Amine Linker (H2N-Linker-Pyrazole) PyrazoleAmineLinker->Conjugate

Caption: General workflow for protein conjugation using a pyrazole-amine linker.

Synthesis of a Heterobifunctional Pyrazole-Amine Linker

While a variety of substituted aminopyrazoles can be synthesized, a common strategy involves the condensation of a hydrazine with a β-ketonitrile, followed by functionalization to introduce the amine handle with a protective group.[8][9] The following is a representative synthetic scheme.

Hydrazine Substituted Hydrazine Aminopyrazole Aminopyrazole Core Hydrazine->Aminopyrazole Ketonitrile β-Ketonitrile Ketonitrile->Aminopyrazole Cyclocondensation ProtectedAmineLinker Protected Pyrazole-Amine Linker Aminopyrazole->ProtectedAmineLinker Alkylation with Protected Amino-Alkyl Halide FinalLinker Deprotected Pyrazole-Amine Linker ProtectedAmineLinker->FinalLinker Deprotection (e.g., TFA for Boc group)

Caption: Synthetic route to a pyrazole-amine linker.

Application Protocol: Antibody Labeling with a Pyrazole-Amine Linker via NHS Ester Chemistry

This protocol details the conjugation of a pyrazole-amine linker to an antibody through the formation of a stable amide bond with N-hydroxysuccinimide (NHS) ester-activated carboxyl groups on the antibody. This method is widely applicable for creating antibody-drug conjugates (ADCs) or fluorescently labeled antibodies.[][11]

Materials and Reagents:

  • Antibody: Purified antibody in a suitable buffer (e.g., PBS, pH 7.4). The antibody solution should be free of primary amines (e.g., Tris buffer) and stabilizing proteins like BSA.[12]

  • Pyrazole-Amine Linker: Synthesized and purified as described above.

  • NHS Ester Crosslinker: e.g., N,N'-Disuccinimidyl carbonate (DSC) or a water-soluble variant.

  • Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[7]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.3.[]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0.

  • Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or tangential flow filtration (TFF) system.[13]

Experimental Procedure:

Part 1: Activation of the Pyrazole-Amine Linker with an NHS Ester

  • Dissolve the Pyrazole-Amine Linker: Prepare a 10 mM stock solution of the pyrazole-amine linker in anhydrous DMSO.

  • Dissolve the NHS Ester Crosslinker: Prepare a 100 mM stock solution of the NHS ester crosslinker (e.g., DSC) in anhydrous DMSO.

  • Activation Reaction: In a microcentrifuge tube, combine the pyrazole-amine linker solution with a 10-fold molar excess of the NHS ester crosslinker solution. The reaction is typically carried out in an anhydrous environment to prevent hydrolysis of the NHS ester.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.

Part 2: Conjugation to the Antibody

  • Prepare the Antibody: Dialyze the antibody against 0.1 M Sodium Bicarbonate Buffer (pH 8.3) to remove any interfering substances and to adjust the pH for optimal conjugation.[12] Adjust the antibody concentration to 2-5 mg/mL.

  • Initiate Conjugation: Slowly add the activated pyrazole-amine linker solution from Part 1 to the antibody solution. A typical starting molar ratio of linker to antibody is 10:1 to 20:1, but this should be optimized for each specific antibody and linker.[12]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring. Protect the reaction from light if the pyrazole linker is conjugated to a fluorescent dye.

  • Quench the Reaction: Add the quenching solution (1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.

Part 3: Purification and Characterization of the Conjugate

  • Purification: Purify the antibody-pyrazole conjugate from excess linker and byproducts using a desalting column (e.g., Sephadex G-25) or TFF.[13]

  • Characterization:

    • Protein Concentration: Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA assay) or by measuring the absorbance at 280 nm.

    • Degree of Labeling (DOL): If the pyrazole linker contains a chromophore, the DOL can be determined spectrophotometrically.

    • Functional Activity: Assess the binding activity of the conjugated antibody using an appropriate immunoassay (e.g., ELISA) to ensure that the conjugation process has not compromised its function.[]

Data Presentation: Key Parameters for Successful Conjugation

ParameterRecommended RangeRationale
Antibody Concentration 2-10 mg/mLHigher concentrations improve conjugation efficiency.[12]
Reaction pH 8.0-8.5Facilitates the reaction between NHS esters and primary amines.[]
Linker:Antibody Molar Ratio 5:1 to 20:1This ratio should be optimized to achieve the desired degree of labeling without causing protein aggregation or loss of activity.[12]
Reaction Temperature 4°C to Room TemperatureLower temperatures can minimize protein degradation during longer incubation times.
Incubation Time 2 hours to overnightLonger incubation times can increase the degree of labeling.

Troubleshooting and Expert Insights

  • Low Conjugation Efficiency:

    • Cause: Presence of primary amines in the antibody buffer (e.g., Tris).

    • Solution: Ensure the antibody is in an amine-free buffer like PBS or bicarbonate buffer.[12]

    • Cause: Hydrolysis of the NHS ester.

    • Solution: Use anhydrous solvents and prepare NHS ester solutions fresh.

  • Protein Aggregation:

    • Cause: High degree of labeling or hydrophobic nature of the linker.

    • Solution: Optimize the linker-to-antibody ratio and consider using a more hydrophilic pyrazole linker derivative.[]

  • Loss of Antibody Activity:

    • Cause: Conjugation at or near the antigen-binding site.

    • Solution: While lysine modification is generally random, reducing the linker:antibody ratio may help preserve activity. Site-specific conjugation methods could be an alternative.[11]

Conclusion: Expanding the Bioconjugation Toolbox

Pyrazole-amine linkers represent a promising addition to the bioconjugation toolkit. Their inherent stability, coupled with the versatile reactivity of the amine handle, offers a robust platform for the development of novel bioconjugates for a wide range of applications in research, diagnostics, and therapeutics. The protocols and insights provided in this guide are intended to empower scientists to explore the potential of this exciting class of linkers in their own work.

References

  • Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(4), 713–716. [Link][15]

  • Enamine. (n.d.). Linkers. Retrieved February 15, 2026, from [Link][6]

  • Fahim, A. M., & El-Sayed, W. A. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3788. [Link][8][9]

  • Hassan, A. S., Askar, A. A., Naglah, A. M., & Al-Omar, M. A. (2022). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry, 15(12), 104331. [Link][16]

  • MDPI. (2025, April 15). Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. [Link][17]

  • National Center for Biotechnology Information. (2022, February 24). Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. [Link][18][19][20]

  • National Center for Biotechnology Information. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link][8]

  • National Center for Biotechnology Information. (2023, November 7). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. [Link][21]

  • National Center for Biotechnology Information. (2021, April 6). Methods for site-specific drug conjugation to antibodies. [Link][11]

  • ResearchGate. (2025, August 6). Preparation and bioactivity of pyrazole derivatives as potential cross-linking agent. [Link][22]

  • RSC Publishing. (2024, December 11). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. [Link][4]

  • Talaviya, R. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004. [Link][1]

  • Vasile, C., Popa, M., & Desbrieres, J. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Link][5]

  • Verma, A., & Saraf, S. K. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. [Link][2]

  • Vlaho, J., & Kikelj, D. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 24(22), 4118. [Link][23]

  • Xavier, C., & Gonçalves, M. S. T. (2010). Pyrazolyl Derivatives as Bifunctional Chelators for Labeling Tumor-Seeking Peptides with the fac-[M(CO)3]+ (M = Re, 99mTc) Core. Bioconjugate Chemistry, 21(6), 1107–1117. [Link][24]

Sources

Topic: Amide Coupling Reaction Conditions for 3-(1H-Pyrazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the strategic considerations and practical methodologies for the successful amide coupling of 3-(1H-Pyrazol-1-yl)propan-1-amine with a variety of carboxylic acids. As a primary aliphatic amine bearing a heterocyclic pyrazole moiety, this substrate is of significant interest in medicinal chemistry and drug discovery. The protocols and insights herein are designed to enable researchers to confidently select and execute the optimal conditions for their specific synthetic challenges.

Introduction: The Significance of the Amide Bond

The amide bond is arguably the most fundamental linkage in medicinal chemistry and biology, forming the backbone of all proteins and peptides.[1] Its remarkable stability, coupled with its ability to participate in hydrogen bonding, makes it a privileged functional group in the design of novel therapeutics. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[2][3]

3-(1H-Pyrazol-1-yl)propan-1-amine is a valuable building block, combining a flexible alkyl chain with the pyrazole ring—a scaffold known to interact with a wide range of biological targets.[4] The successful and efficient formation of an amide bond with this amine is a critical step in the synthesis of new chemical entities for screening and development. This document will explore the core principles, key reagents, and optimized protocols to achieve this transformation.

The Guiding Principle: Carboxylic Acid Activation

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and kinetically slow, often requiring high temperatures (>150 °C) that are incompatible with complex molecules.[5][6] The core strategy of modern amide coupling is to convert the carboxylic acid's hydroxyl group into a better leaving group. This is achieved by reacting the acid with a "coupling reagent" to form a highly reactive acyl-intermediate in situ. This activated intermediate is then readily attacked by the nucleophilic amine to form the stable amide bond.

The choice of coupling reagent and conditions is paramount and depends on factors such as the steric and electronic properties of both the carboxylic acid and the amine, the risk of racemization if chiral centers are present, and the overall functional group tolerance of the substrates.

The Chemist's Toolkit: Reagents and Conditions

A successful coupling reaction is a carefully orchestrated interplay of the acid, the amine, a coupling reagent, an additive (often), a base, and a solvent.

Coupling Reagents: The Engine of the Reaction

Coupling reagents are broadly categorized into several classes, each with distinct advantages.

Reagent ClassExamplesMechanism of ActionAdvantagesDisadvantages
Carbodiimides EDC, DCC, DICForms a highly reactive O-acylisourea intermediate.[7][8]Cost-effective, widely used, good for simple couplings. EDC's urea byproduct is water-soluble, simplifying workup.[8]Risk of racemization for chiral acids.[8] Potential for N-acylurea byproduct formation.[9] DCC's urea byproduct is poorly soluble.[8]
Aminium/Uronium Salts HATU, HBTU, HCTUForms an active ester (e.g., OAt or OBt ester) that is more stable than O-acylisourea but highly reactive towards amines.[7][10]High efficiency, rapid reaction times, and very low risk of racemization.[8][11] HATU is particularly effective for sterically hindered substrates.[10][11]Higher cost, can react with the amine if used in large excess.[8]
Phosphonium Salts PyBOP, BOPSimilar to aminium salts, forms an active OBt ester.Very effective, low racemization.[8]The byproduct of BOP is the carcinogen HMPA; PyBOP is a safer alternative.[8][11]
Additives: Suppressing Side Reactions

Additives are frequently used, especially with carbodiimides, to improve efficiency and minimize side reactions.

  • 1-Hydroxybenzotriazole (HOBt): Reacts with the O-acylisourea intermediate to form an HOBt-active ester. This intermediate is less prone to racemization and side reactions than the O-acylisourea itself.[8]

  • 1-Hydroxy-7-azabenzotriazole (HOAt): Functions similarly to HOBt but generates a more reactive active ester. The pyridine nitrogen in HOAt can also provide anchimeric assistance, accelerating the subsequent amidation.[10] This makes reagents containing the HOAt moiety, like HATU, particularly powerful.[10][11]

Bases: The Proton Managers

A base is required to neutralize the acidic proton of the carboxylic acid and any acid generated during the reaction. A non-nucleophilic tertiary amine is ideal.

  • Diisopropylethylamine (DIPEA or Hünig's base): The sterically hindered nature of DIPEA prevents it from competing with the primary amine as a nucleophile. It is an excellent choice for most coupling reactions.

  • Triethylamine (TEA): While effective, its smaller size makes it slightly more nucleophilic than DIPEA, which can sometimes lead to side reactions.

Solvents: The Reaction Medium

The solvent must dissolve all reactants and should be aprotic to avoid reacting with the activated intermediates.

  • Dimethylformamide (DMF): An excellent polar aprotic solvent that can dissolve a wide range of substrates. It is a common choice for challenging couplings.[7]

  • Dichloromethane (DCM): A less polar option, often used for simpler couplings where solubility is not an issue.

  • Acetonitrile (ACN): Another suitable polar aprotic solvent.[2]

Visualization of the Amide Coupling Workflow & Mechanism

A clear understanding of the experimental sequence and the underlying chemical transformations is crucial for success.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification Acid Carboxylic Acid Mix Combine Acid, Coupling Reagent, Additive, and Solvent Acid->Mix Amine 3-(1H-Pyrazol-1-yl)propan-1-amine AddAmine Add Amine Solution Amine->AddAmine Solvent Anhydrous Solvent (e.g., DMF) Solvent->Mix AddBase Add Base (e.g., DIPEA) Mix->AddBase Activate Acid AddBase->AddAmine Stir Stir at RT (0°C to RT) Monitor by TLC/LC-MS AddAmine->Stir Quench Aqueous Quench Stir->Quench Reaction Complete Extract Extraction with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Amide Product Purify->Product

Caption: Generalized workflow for amide coupling reactions.

Caption: Simplified mechanism of HATU-mediated amide coupling.

Recommended Experimental Protocols

The following protocols provide robust starting points for the coupling of 3-(1H-Pyrazol-1-yl)propan-1-amine. It is always advisable to run a small-scale test reaction first.

Protocol A: Standard Conditions using EDC and HOBt

This method is a reliable and cost-effective choice for many standard carboxylic acids.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 3-(1H-Pyrazol-1-yl)propan-1-amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid.

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve 3-(1H-Pyrazol-1-yl)propan-1-amine (1.1 eq) in a small amount of DMF.

  • Add the amine solution to the reaction flask, followed by the dropwise addition of DIPEA (3.0 eq).

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (if the product is stable to acid), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.

Protocol B: High-Efficiency Coupling using HATU

This protocol is recommended for challenging substrates, including sterically hindered or electron-poor carboxylic acids, where Protocol A may be sluggish.[2]

Materials:

  • Carboxylic Acid (1.0 eq)

  • 3-(1H-Pyrazol-1-yl)propan-1-amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF to a concentration of approximately 0.1-0.2 M.

  • Add DIPEA (3.0 eq) to the mixture and stir for 5-10 minutes at room temperature. Some chemists prefer to add the amine after allowing the acid to activate for a short period.[12]

  • Add a solution of 3-(1H-Pyrazol-1-yl)propan-1-amine (1.1 eq) in a minimal amount of DMF to the reaction mixture.

  • Stir the reaction at room temperature. These reactions are often complete within 1-4 hours.[7][8] Monitor progress by TLC or LC-MS.

  • For the workup, dilute the reaction mixture with a large volume of ethyl acetate.

  • Wash the organic layer multiple times with water and then with brine to remove DMF and reagent byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield - Incomplete activation of the acid.- Poor solubility of starting materials.- The amine is not sufficiently nucleophilic for the conditions.- Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[13]- Use a more polar solvent like DMF or NMP, or gently heat the reaction.[9]- For very electron-deficient acids, consider converting to the acid chloride first.
Side Product Formation - N-acylurea formation (with carbodiimides).- Racemization of chiral centers.- Ensure an additive like HOBt or HOAt is used with carbodiimides.[8][9]- Run the reaction at a lower temperature (e.g., 0 °C) and use a reagent known for low racemization like HATU.[9][11]
Difficult Purification - Water-soluble byproducts from EDC or HATU remain.- Product has similar polarity to starting materials.- Ensure thorough aqueous workup. Multiple washes with water or brine are effective for removing DMF and water-soluble byproducts.- Optimize chromatography conditions (try different solvent systems or use a gradient elution).

References

  • Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. National Center for Biotechnology Information. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Chemistry of Amides. Chemistry LibreTexts. Available at: [Link]

  • Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. ACS Publications. Available at: [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. Royal Society of Chemistry. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Amine to Amide (Coupling) - Common Conditions. organic-chemistry.org. Available at: [Link]

  • Coupling Reagents. AAPPTEC. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. Available at: [Link]

  • Converting Amines to Amides. Chemistry Steps. Available at: [Link]

  • Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. ACS Publications. Available at: [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. Available at: [Link]

  • Microwave-promoted conversion of heterocyclic amines to corresponding amides under solvent-free conditions. ResearchGate. Available at: [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? Reddit. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic Chemistry at UCI. Available at: [Link]

  • Amide synthesis by C-N coupling, hydrolysis, oxidation. Organic Chemistry Portal. Available at: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. MDPI. Available at: [Link]

  • 3-(1h-pyrazol-1-yl)propan-1-amine. PubChemLite. Available at: [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. National Center for Biotechnology Information. Available at: [Link]

Sources

Click chemistry applications of 3-(1H-Pyrazol-1-YL)propan-1-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Assembly of Pyrazole-Based Ligands & Probes via Click Chemistry

Part 1: Executive Summary

3-(1H-Pyrazol-1-yl)propan-1-amine is a bifunctional building block bridging the gap between coordination chemistry and bioorthogonal synthesis. While not a "click" reagent in its native form, it serves as a critical "Pre-Click Scaffold."

Its primary utility lies in the propyl-amine linker , which acts as a universal handle for derivatization. By converting the primary amine into an azide (via diazotransfer) or an alkyne (via amide coupling), researchers can utilize the CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) reaction to generate bidentate N,N-donor ligands . These "Click-assembled" ligands—combining a pyrazole and a triazole—mimic the coordination environment of histidine-rich active sites and are essential in the synthesis of Metal-Organic Frameworks (MOFs) and metallo-enzyme mimics.

Part 2: Chemical Profile & Reactivity

PropertySpecification
Molecular Weight 125.17 g/mol
Functional Group A Primary Amine (

):
High nucleophilicity; the site of "click" activation.
Functional Group B Pyrazole Ring: Aromatic N-donor; stable under click conditions; acts as a distal ligand.
Linker Propyl Chain (

):
Provides optimal flexibility for chelating metals (forming 6-membered chelate rings post-coordination).
Solubility Soluble in water, MeOH, DMSO. HCl salt is hygroscopic.
The "Click" Strategy

The molecule is most effectively employed via a two-step workflow:

  • Activation: Conversion of the amine to an azide using a shelf-stable diazotransfer reagent.[1]

  • Assembly: CuAAC reaction with a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole.

Part 3: Strategic Workflows (Visualized)

The following diagram illustrates the transformation of the amine precursor into a functional metal-chelating ligand via click chemistry.

G Start 3-(1H-Pyrazol-1-yl) propan-1-amine Intermediate Pyrazolyl-Propyl-Azide (Activated Linker) Start->Intermediate Step 1: Activation (pH 8-9, CuSO4 cat) Reagent Diazotransfer (ISA·H2SO4) Reagent->Intermediate Product 1,4-Triazole-Pyrazole Ligand Intermediate->Product Step 2: CuAAC (Cu(I) catalyst) ClickReagent Terminal Alkyne (R-C≡CH) ClickReagent->Product Metal Metal Complex (Cu, Ru, Ag) Product->Metal Coordination (N,N-Chelation)

Figure 1: Synthetic workflow converting the amine precursor into a bidentate ligand via diazotransfer and CuAAC.

Part 4: Detailed Protocols

Protocol A: Shelf-Stable Diazotransfer (Amine Azide)

Objective: Convert 3-(1H-Pyrazol-1-yl)propan-1-amine into 1-(3-azidopropyl)-1H-pyrazole. Rationale: Traditional triflyl azide is explosive. This protocol uses Imidazole-1-sulfonyl azide hydrogen sulfate , a shelf-stable and safer alternative [1].

Reagents:

  • Substrate: 3-(1H-Pyrazol-1-yl)propan-1-amine (1.0 equiv)[2]

  • Reagent: Imidazole-1-sulfonyl azide hydrogen sulfate (1.2 equiv)

  • Base:

    
     (2.5 equiv)
    
  • Catalyst:

    
     (0.01 equiv / 1 mol%)
    
  • Solvent: Methanol (

    
    ).
    

Step-by-Step Procedure:

  • Preparation: Dissolve the amine (1.0 mmol) in

    
     (5 mL).
    
  • Activation: Add

    
     (2.5 mmol) and 
    
    
    
    (10
    
    
    mol).
  • Reagent Addition: Slowly add Imidazole-1-sulfonyl azide hydrogen sulfate (1.2 mmol) at room temperature.

    • Note: The reaction may turn slightly blue due to copper coordination with the pyrazole/amine, but this does not inhibit the transfer.

  • Incubation: Stir at room temperature for 3–12 hours. Monitor via TLC (stain with ninhydrin; disappearance of the free amine spot indicates completion).

  • Workup:

    • Concentrate the mixture under reduced pressure.

    • Dilute with water (10 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • QC Check: IR Spectroscopy is mandatory. Look for the strong, distinct azide stretch at ~2100 cm⁻¹ .

Protocol B: CuAAC Ligand Assembly

Objective: "Click" the newly formed azide onto a functional alkyne (e.g., phenylacetylene or a propargyl-drug) to form a chelating ligand.

Reagents:

  • Azide: 1-(3-azidopropyl)-1H-pyrazole (from Protocol A).

  • Alkyne: Terminal alkyne of choice (1.0 equiv).

  • Catalyst:

    
     (5 mol%).
    
  • Reductant: Sodium Ascorbate (10 mol%).

  • Solvent:

    
     (1:1).
    

Step-by-Step Procedure:

  • Setup: In a scintillation vial, suspend the Azide (1.0 equiv) and Alkyne (1.0 equiv) in the solvent mixture (

    
     concentration).
    
  • Catalyst Generation: Prepare a fresh solution of Sodium Ascorbate in water. Add

    
     solution followed immediately by the Ascorbate to the reaction vial. The mixture should turn bright yellow/orange (indicating Cu(I)).
    
    • Critical Mechanism: The pyrazole nitrogen may compete for Cu(I) binding. If the reaction is sluggish, increase catalyst loading to 10 mol% or add a stabilizing ligand like THPTA [2].

  • Reaction: Stir vigorously at RT for 2–4 hours.

  • Purification:

    • Dilute with water/brine.

    • Extract with DCM.

    • If the product acts as a ligand, it may retain Copper.[3] Wash the organic phase with 0.1 M EDTA or aqueous

      
       to strip the copper ions from the triazole-pyrazole pocket.
      

Part 5: Application Note – Coordination Chemistry

The product of the above reaction is a 1,4-disubstituted 1,2,3-triazole linked to a pyrazole . This creates a specific "N,N-chelating pocket."

Structural Logic:

  • Donor 1: The N3 nitrogen of the triazole ring.

  • Donor 2: The N2 nitrogen of the pyrazole ring.

  • Bite Angle: The propyl linker allows the formation of a flexible metallocycle upon binding to metals like

    
    , 
    
    
    
    , or
    
    
    .

Data Summary: Typical Coordination Shifts

Technique Feature Observation upon Metal Binding

| 1H NMR | Triazole C-H | Downfield shift (


 ppm) due to metal deshielding. |
| IR  | Pyrazole C=N | Shift from ~1580 cm⁻¹ to ~1600 cm⁻¹. |
| UV-Vis  | d-d transitions | Appearance of distinct bands (e.g., 600-800 nm for Cu(II)) indicating square planar or octahedral geometry. |

Part 6: Troubleshooting & Safety

  • Safety (Azides): While the pyrazole-propyl-azide is relatively stable (C/N ratio > 3), always work behind a blast shield. Avoid concentrating reaction mixtures to dryness if the molecular weight is low (< 200 g/mol ).

  • Copper Scavenging: The pyrazole moiety is a good ligand. It will bind the Cu catalyst. EDTA washing is critical during workup, otherwise, your yield will appear >100% and the product will be blue/green (paramagnetic NMR).

  • Alternative Activation: If the diazotransfer fails, react the starting amine with 4-nitrophenyl chloroformate to create an activated carbamate, then react with propargylamine to install an alkyne handle.

References

  • Goddard-Borger, E. D., & Stick, R. V. (2007).[1][4] An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride.[1][4] Organic Letters, 9(19), 3797–3800.

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162.

  • Potapov, A. S., et al. (2022).[5] Coordination of a Pyrazole Functionalized Acetylacetone to the Coinage Metal Cations. Molecules, 27(14), 4523.

  • Tiwari, V. K., et al. (2016). Cu-Catalyzed Click Reaction in Carbohydrate Chemistry. Chemical Reviews, 116(5), 3086–3240.

Sources

Application Notes and Protocols: Peptide Modification Utilizing 3-(1H-Pyrazol-1-yl)propan-1-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Incorporation of Pyrazole Moieties in Peptide Synthesis

The pyrazole scaffold is a privileged structure in medicinal chemistry, recognized for its metabolic stability and its capacity to engage in various non-covalent interactions, including hydrogen bonding and π-stacking.[1] Its integration into peptide structures can impart favorable pharmacokinetic properties and provides a versatile handle for further chemical modification. The bifunctional nature of 3-(1H-Pyrazol-1-yl)propan-1-amine dihydrochloride, presenting a primary amine for amide bond formation and a chemically distinct pyrazole ring, makes it an attractive building block for creating novel peptidomimetics, peptide-drug conjugates, and other modified peptides.[2] This document provides detailed protocols for the incorporation of this linker into peptide chains, both on solid support and in solution, leveraging its potential to introduce a versatile pyrazole functionality.

Part 1: Solid-Phase Incorporation of the Pyrazole Linker

This protocol details the coupling of 3-(1H-Pyrazol-1-yl)propan-1-amine to the C-terminus of a peptide chain immobilized on a solid support. This is a common strategy to append a linker or modifying group after the main peptide sequence has been assembled.

Protocol 1: C-Terminal Modification of a Resin-Bound Peptide

Objective: To couple 3-(1H-Pyrazol-1-yl)propan-1-amine to the free carboxylic acid of a peptide-resin conjugate.

Materials:

  • Peptide-resin with a free C-terminal carboxylic acid (e.g., on Wang or 2-chlorotrityl chloride resin)

  • 3-(1H-Pyrazol-1-yl)propan-1-amine dihydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[3]

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Solid-phase synthesis vessel

  • Shaker or bubbler for agitation

Methodology:

  • Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF (10 mL/g of resin) for 30-60 minutes in the synthesis vessel.

  • Amine Salt Neutralization (in situ):

    • In a separate vial, dissolve 3-(1H-Pyrazol-1-yl)propan-1-amine dihydrochloride (3 equivalents relative to resin loading) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) to the amine solution. The two extra equivalents of base are to neutralize the dihydrochloride salt, and the remaining four are for the coupling reaction itself.[4] A slight excess of the amine and coupling reagents is used to drive the reaction to completion on the solid phase.[5]

    • Vortex the solution to ensure complete dissolution and neutralization.

  • Activation of Coupling Reagent:

    • In another vial, dissolve HATU or HBTU (3 equivalents) in DMF.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • To the resin, add the solution of the neutralized amine, followed immediately by the HATU/HBTU solution.

    • Ensure the resin is fully submerged in the reaction cocktail. If necessary, add more DMF.

    • Agitate the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by taking a small sample of the resin and performing a test for free carboxylic acids (e.g., a chloranil test).

  • Washing:

    • Drain the reaction mixture from the resin.

    • Wash the resin extensively to remove excess reagents and byproducts. A typical washing sequence is:

      • 3 x DMF

      • 3 x DCM

      • 3 x DMF

  • Confirmation of Coupling (Optional): A small sample of the resin can be cleaved and the product analyzed by LC-MS to confirm the successful addition of the pyrazole-propanamine moiety.

  • Final Steps: The resin can then be dried under vacuum or proceed to the final cleavage and deprotection of the modified peptide.

Causality Behind Experimental Choices:

  • HATU/HBTU: These are highly efficient uronium/guanidinium-based coupling reagents that rapidly form an active ester with the carboxylic acid, which is then susceptible to nucleophilic attack by the primary amine.[3][6] HATU is often preferred for sterically hindered couplings due to the formation of a more reactive HOAt ester.[3]

  • DIPEA: A non-nucleophilic base is crucial. It is required to neutralize the dihydrochloride salt of the amine, ensuring the primary amine is in its free, nucleophilic form.[4] It also facilitates the activation of the carboxylic acid by the coupling reagent.

  • Excess Reagents: In solid-phase synthesis, using an excess of reagents helps to overcome the kinetic barriers of reactions on a solid support and drive the coupling to completion.[5]

Workflow for Solid-Phase Coupling

solid_phase_coupling cluster_prep Reagent Preparation cluster_spps Solid-Phase Synthesis Vessel amine Dissolve & Neutralize 3-(1H-Pyrazol-1-yl)propan-1-amine dihydrochloride with DIPEA in DMF couple Add Amine & Coupling Reagent to Resin. Agitate 2-4h. amine->couple coupling_reagent Dissolve HATU/HBTU in DMF coupling_reagent->couple swell Swell Peptide-Resin in DMF swell->couple wash Wash Resin (DMF, DCM) couple->wash end_product Resin-Bound Peptide with Pyrazole Linker wash->end_product start Start start->swell

Caption: Workflow for C-terminal modification on solid support.

Part 2: Solution-Phase Coupling of the Pyrazole Linker

This protocol is suitable for coupling 3-(1H-Pyrazol-1-yl)propan-1-amine to a protected amino acid or a peptide fragment in solution. This is often done to create a modified building block for further use in peptide synthesis.

Protocol 2: Solution-Phase Coupling to a Protected Amino Acid

Objective: To form an amide bond between the C-terminus of an N-protected amino acid and 3-(1H-Pyrazol-1-yl)propan-1-amine.

Materials:

  • N-protected amino acid (e.g., Fmoc-Gly-OH)

  • 3-(1H-Pyrazol-1-yl)propan-1-amine dihydrochloride

  • HATU or HBTU

  • DIPEA

  • DMF or THF, anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask and magnetic stirrer

Methodology:

  • Reactant Preparation:

    • In a round-bottom flask, dissolve the N-protected amino acid (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

    • In a separate vial, dissolve 3-(1H-Pyrazol-1-yl)propan-1-amine dihydrochloride (1.1 equivalents) in DMF and add DIPEA (2.5 equivalents).

  • Reaction Initiation:

    • Cool the amino acid/HATU solution to 0 °C in an ice bath.

    • Slowly add the neutralized amine solution to the flask.

    • Add DIPEA (2 equivalents) to the main reaction flask.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with:

      • Saturated NaHCO₃ solution (2x) to remove unreacted acid and HOBt/HOAt byproducts.

      • Water (1x)

      • Brine (1x) to aid in phase separation.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure N-protected amino acid-pyrazole conjugate.

Causality Behind Experimental Choices:

  • Stoichiometry: A slight excess of the amine and coupling reagent is used to ensure complete consumption of the more valuable protected amino acid.

  • Temperature Control: Starting the reaction at 0 °C helps to control the initial exotherm and can minimize potential side reactions, including racemization of the amino acid.[4]

  • Aqueous Work-up: The washing steps are critical for removing the water-soluble byproducts of the coupling reaction (e.g., tetramethylurea, HOBt/HOAt) and unreacted starting materials, simplifying the final purification.

Workflow for Solution-Phase Coupling

solution_phase_coupling cluster_react Reaction Setup cluster_workup Aqueous Work-up dissolve_aa Dissolve N-Protected Amino Acid & HATU in DMF combine Combine Solutions at 0°C, Add more DIPEA, Stir 2-6h dissolve_aa->combine neutralize_amine Neutralize Pyrazole-Amine with DIPEA neutralize_amine->combine dilute Dilute with Ethyl Acetate combine->dilute wash Wash with NaHCO₃, Water, and Brine dilute->wash dry Dry with MgSO₄ & Concentrate wash->dry purify Purify by Flash Chromatography dry->purify final_product Pure Modified Amino Acid purify->final_product

Caption: Workflow for solution-phase modification of an amino acid.

Data Presentation: Key Reaction Parameters

ParameterProtocol 1: Solid-PhaseProtocol 2: Solution-PhaseRationale
Amine Equivalents 3.01.1Excess drives reaction on solid support; near stoichiometry in solution conserves materials.
Coupling Reagent Eq. 3.01.1Matches amine stoichiometry to ensure efficient activation.
Base (DIPEA) Eq. 6.0 (2 for salt, 4 for coupling)4.5 (2.5 for salt, 2 for coupling)Must neutralize the dihydrochloride and provide base for the coupling reaction.
Solvent DMFDMF or THFGood solvating properties for peptides and reagents. Must be anhydrous for solution phase.
Temperature Room Temperature0 °C to Room TemperatureLower initial temperature in solution minimizes potential side reactions.
Reaction Time 2-4 hours2-6 hoursMonitored by completion (e.g., Kaiser test, TLC, LC-MS).

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Coupling 1. Insufficient reagent equivalents. 2. Inefficient mixing/agitation. 3. Steric hindrance from the peptide sequence. 4. Incomplete neutralization of the amine salt.1. Repeat the coupling step (double couple). 2. Ensure adequate solvent volume and vigorous agitation. 3. Increase reaction time and/or switch to HATU if HBTU was used. 4. Ensure sufficient DIPEA is added and pre-mixed with the amine.
Side Product Formation 1. Racemization of the C-terminal amino acid. 2. Guanidinylation of the primary amine by excess HBTU/HATU.[7]1. Perform coupling at a lower temperature (0 °C). 2. Avoid pre-activating the carboxylic acid for extended periods before adding the amine. Use a slight excess of the carboxylic component relative to the coupling reagent.
Difficult Purification (Solution Phase) Incomplete removal of coupling byproducts (e.g., tetramethylurea).Perform additional aqueous washes. A wash with dilute, cold HCl can sometimes help remove basic impurities, provided the product is stable.

References

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. SciSpace. Available at: [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PMC. Available at: [Link]

  • Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. Oncternal Therapeutics. Available at: [Link]

  • Linkers Having a Crucial Role in Antibody–Drug Conjugates. PMC. Available at: [Link]

  • Innovative linker strategies for tumor-targeted drug conjugates. AIR Unimi. Available at: [Link]

  • Peroxide-cleavable linkers for antibody–drug conjugates. David Spring's group. Available at: [Link]

  • Antibody–drug conjugates: Recent advances in linker chemistry. PMC. Available at: [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8022 linker-ADC/]([Link] linker-ADC/)

Sources

Troubleshooting & Optimization

Removing excess HCl from 3-(1H-Pyrazol-1-YL)propan-1-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(1H-Pyrazol-1-yl)propan-1-amine Dihydrochloride

Module 1: Diagnostic Matrix (Triage)

User Status: You have the dihydrochloride salt (


) of 3-(1H-pyrazol-1-yl)propan-1-amine.
The Issue:  You need to remove "excess" HCl.

Before proceeding, we must define "excess" in the context of your specific experimental goal. This molecule contains two basic sites: the aliphatic primary amine (


) and the pyrazole nitrogen (

).

Select your objective from the matrix below to find the correct protocol:

Scenario Diagnosis Target Species Recommended Protocol
A. The "Wet" Salt Sample is hygroscopic, smells acrid, or stoichiometry is

HCl. You want a clean, storable salt.
Pure Dihydrochloride (

)
Protocol 1: Azeotropic Drying & Trituration
B. The Stable Salt The

form is too acidic or unstable. You want the stable, non-hygroscopic solid.
Monohydrochloride (

)
Protocol 2: Selective Stoichiometric Wash
C. The Nucleophile You need the reactive amine for coupling (e.g., amide bond formation).Free Base (

)
Protocol 3: Ion Exchange Chromatography

Module 2: Troubleshooting Guides & Protocols

Protocol 1: Removing Adhering Acid (Purification of the Dihydrochloride)

Use this if your salt is "wet" with acid or oiling out due to impurities.

The Science: Amine salts often trap free HCl within their lattice or as a surface film, leading to extreme hygroscopicity. Because the pyrazole ring is a very weak base, the second equivalent of HCl is loosely bound. Heating this salt under vacuum often fails because it essentially "melts" in its own trapped water/acid.

Step-by-Step:

  • Dissolution: Dissolve the crude salt in a minimum amount of anhydrous Methanol (MeOH) .

  • Azeotropic Drying:

    • Add Toluene (3x volume of MeOH).

    • Rotary evaporate at

      
      . The MeOH/Toluene azeotrope will carry off trace water and free HCl.
      
    • Repeat this step twice.

  • Trituration (The Critical Step):

    • After evaporation, you will likely have a gum.

    • Add Diethyl Ether (

      
      )  or MTBE  (Methyl tert-butyl ether).
      
    • Sonicate for 10–15 minutes. The mechanical energy forces the gum to organize into a crystal lattice, expelling trapped impurities.

  • Filtration: Filter the white solid under a blanket of Nitrogen (to prevent moisture uptake).

Protocol 2: Selective Desalting (Preparation of Monohydrochloride)

Use this to prepare a stable, storable form.

The Science: The aliphatic amine is strongly basic (


), while the pyrazole is weakly basic (

). By washing with a solvent that can solubilize HCl but not the monohydrochloride, you can strip the labile proton from the pyrazole without touching the primary amine.

Step-by-Step:

  • Suspend the dihydrochloride in Isopropanol (iPrOH) (approx. 10 mL/g).

  • Heat to reflux (

    
    ) for 30 minutes. The excess HCl (from the pyrazole) will dissociate into the hot solvent.
    
  • Allow the solution to cool slowly to room temperature, then to

    
    .
    
  • The Monohydrochloride will crystallize out.

  • Filter and wash with cold acetone.

Protocol 3: Full Free Basing (The Gold Standard)

Use this for sensitive reactions where NO acid can be present.

The Science: Traditional liquid-liquid extraction (DCM/Water) often fails for this molecule because the free base is highly polar (due to the pyrazole and propyl linker) and prefers the aqueous phase. Solid-Phase Extraction (SPE) using a hydroxide-form resin is the only self-validating method to ensure 100% yield and 0% salt.

Recommended Resin: Amberlyst® A26 (OH form) or Dowex® 1X8 (OH form).

Workflow Diagram:

IonExchange Start Input: Dihydrochloride Salt (Dissolved in MeOH) Prep Resin Prep: Wash Amberlyst A26 (OH) with MeOH to remove water Start->Prep Pre-process Load Loading: Pass solution through Resin Bed (Gravity Flow) Prep->Load Exchange Exchange Mechanism: Resin-OH + Salt-HCl → Resin-Cl + H2O + Free Base Load->Exchange Elute Elution: Wash with 2-3 Column Volumes of MeOH Exchange->Elute Conc Concentration: Rotovap < 30°C (Volatile Amine Risk) Elute->Conc Final Output: Pure Free Base (Oil/Low-Melting Solid) Conc->Final

Caption: Figure 1. Solid-phase extraction workflow for quantitative isolation of 3-(1H-pyrazol-1-yl)propan-1-amine free base using anionic exchange resin.

Detailed Protocol:

  • Resin Preparation: Pack a glass column with Amberlyst A26 (OH form). Use approx. 10 equivalents of resin capacity per mole of substrate. Flush with anhydrous Methanol to remove interstitial water.

  • Loading: Dissolve your dihydrochloride in Methanol. Load onto the column carefully.

  • Elution: Elute with Methanol. The HCl stays bound to the resin; the free base flows through.

  • Validation: Spot the eluent on TLC. It should stain with Ninhydrin (amine) but give no precipitate with

    
     solution (absence of chloride).
    
  • Evaporation: Concentrate the filtrate. Warning: Low molecular weight amines can be volatile. Do not use high vacuum (< 5 mbar) for extended periods.

Module 3: Frequently Asked Questions (FAQs)

Q1: I tried extracting with DCM and NaOH, but my yield is 10%. Where is my product? A: It is in the water layer. 3-(1H-pyrazol-1-yl)propan-1-amine is a small, polar molecule. Standard non-polar solvents like DCM or Hexanes cannot extract it efficiently from water.

  • Correction: If you must use liquid-liquid extraction, use n-Butanol or a mixture of Chloroform:Isopropanol (3:1) as the organic phase. These mixtures are polar enough to pull the amine out of the aqueous phase.

Q2: Why is my "dry" salt turning into an oil on the bench? A: The dihydrochloride is extremely hygroscopic. The "oil" is actually a concentrated solution of your salt in atmospheric water.

  • Fix: Store the salt in a desiccator over

    
    . If you need to weigh it out, do so quickly or use a glovebox. Converting to the Monohydrochloride (Protocol 2) significantly reduces this hygroscopicity.
    

Q3: Can I use the dihydrochloride directly in an amide coupling (EDC/HATU)? A: Yes, but you must adjust the stoichiometry of your base (DIEA/TEA).

  • Calculation: You need 2 equivalents of base to neutralize the

    
    , plus the standard equivalents required for the reaction.
    
  • Risk: This generates a large amount of amine-hydrochloride salts (e.g.,

    
    ) in your reaction mixture, which can suppress the rate of reaction or complicate purification. Using the Free Base (Protocol 3) is cleaner.
    

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general amine salt purification and desalting techniques).

  • Sigma-Aldrich. (n.d.). Amberlyst® A26 Hydroxide Form Technical Bulletin. (Source for ion exchange capacity and solvent compatibility).[1][2]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Foundational text for pKa values of heterocycles and amines).

  • Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for pyrazole acidity/basicity).

Sources

Stability of 3-(1H-Pyrazol-1-YL)propan-1-amine dihydrochloride in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Heterocyclic Building Blocks / Linkers CAS (HCl Salt): 794522-93-3 (Analogous Free Base: 75653-86-0) Formula:


Molecular Weight:  198.09  g/mol  (Salt) / 125.17  g/mol  (Free Base)

Executive Summary

As a Senior Application Scientist, I often see researchers mishandle amine hydrochloride salts by assuming they are inert in all aqueous environments. 3-(1H-Pyrazol-1-yl)propan-1-amine dihydrochloride is a robust building block, but its stability is strictly governed by pH and oxidative exposure.

The Golden Rule: This compound is most stable in its native acidic state (


). Neutralizing the solution to 

activates the primary amine, significantly increasing the risk of oxidation (yellowing) and carbamate formation (reaction with atmospheric

).

Module 1: Solubility & Preparation Protocols

Native Dissolution (Recommended for Stock)

The dihydrochloride salt form (


) renders this molecule highly hydrophilic.
  • Solvent: Nuclease-free water or 0.1 M HCl.

  • Solubility Limit: Typically

    
     in water.
    
  • Resulting pH: The solution will be acidic (

    
    ) due to the dissociation of the HCl counterions.
    
  • Protocol:

    • Weigh the hygroscopic solid quickly (minimize air exposure).

    • Add water and vortex for 30 seconds.

    • Do not adjust pH if storing this stock solution.

Buffered Preparation (For Biological Assays)

When introducing this compound into biological media (PBS, DMEM), the acidity of the stock solution can cause local precipitation or buffer shock.

  • Step 1: Prepare a concentrated stock (e.g.,

    
    ) in water.
    
  • Step 2: Dilute at least 1:100 into the target buffer (e.g., PBS pH 7.4) immediately before use.

  • Critical Note: Once diluted to neutral pH, the "stability clock" starts. Use within 4–6 hours.

Preparation Workflow Diagram

PreparationWorkflow Start Solid 3-(1H-Pyrazol-1-yl)propan-1-amine 2HCl Weigh Weigh Solid (Work quickly, hygroscopic) Start->Weigh Dissolve Dissolve in Water (Result: pH ~2.0) Weigh->Dissolve Decision Intended Use? Dissolve->Decision Storage Store at -20°C (Stable for months) Decision->Storage Stock Solution Assay Dilute into Buffer (pH 7.4) (Use immediately) Decision->Assay Biological Assay

Figure 1: Decision tree for solubilization and storage. Note the divergence between storage (acidic) and usage (neutral).

Module 2: Aqueous Stability Profile

The pH-Stability Relationship

The stability of this molecule is dictated by the protonation state of its two nitrogen centers: the pyrazole nitrogen (


)  and the primary amine (

)
.
ConditionpH RangeProtonation StateStability RiskShelf Life
Native Solution Acidic (< 4.0)Both N protonated (

, Pyrazole-

)
High. Protonation protects amine from oxidation.3-6 Months (-20°C)
Neutral Buffer 7.0 – 8.0Amine protonated (

), Pyrazole neutral
Moderate. Risk of slow hydrolysis or dimerization.< 24 Hours (4°C)
Basic Solution Basic (> 10.0)Both N deprotonated (Free base)Low. Free amine oxidizes rapidly (Yellowing).Unstable (Use immediately)
Degradation Pathways
  • Oxidation (Air): At

    
    , the free primary amine can oxidize to form hydroxylamines or imines, leading to a yellow/brown discoloration.
    
  • Hygroscopicity (Solid State): The HCl salt avidly absorbs atmospheric water. Wet solids can undergo hydrolysis or "caking," making accurate weighing impossible.

Stability Mechanism Diagram

StabilityMechanism Acidic Acidic (pH < 4) Fully Protonated (STABLE) Neutral Neutral (pH 7) Partial Deprotonation Acidic->Neutral Add Base Basic Basic (pH > 10) Free Base (REACTIVE) Neutral->Basic Add Base Oxidation Oxidation Products (Yellow Color) Basic->Oxidation O2 Exposure

Figure 2: Protonation states dictate stability. The fully protonated form (Green) is resistant to oxidation.

Module 3: Troubleshooting & FAQs

Q1: The powder turned into a sticky gel. Can I still use it?

Diagnosis: The compound is hygroscopic and has absorbed atmospheric moisture. Solution:

  • Do not attempt to scrape it out; you cannot weigh it accurately.

  • Dissolve the entire contents of the vial in a known volume of water to create a stock solution based on the original pack size (e.g., if the label says 100 mg, dissolve in 1 mL to get roughly 100 mg/mL).

  • Prevention: Always equilibrate the vial to room temperature before opening to prevent condensation.

Q2: My stock solution turned faint yellow after a month at 4°C.

Diagnosis: Mild oxidation of the amine or trace impurities (like pyrazole oligomers). Impact: For routine synthesis, this is likely acceptable (< 2% impurity). For sensitive biological assays (


 determination), discard and prepare fresh.
Fix:  Store future stocks at -20°C or -80°C, and flush the headspace with nitrogen/argon before closing the vial.
Q3: Can I use DMSO instead of water?

Answer: Yes.

  • Pros: DMSO prevents bacterial growth and minimizes hydrolysis.

  • Cons: DMSO freezes at 18°C. Repeated freeze-thaw cycles in DMSO can cause "sweating" of the salt and concentration gradients.

  • Recommendation: Aliquot DMSO stocks into single-use vials to avoid freeze-thaw cycles.

Module 4: Quality Control (HPLC Method)

If you suspect degradation, verify purity using this standard reverse-phase protocol.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amine/backbone) and 254 nm (Pyrazole ring).

  • Expected Result: The pyrazole-amine is polar and will elute early (Retention time ~1.5 - 3.0 min depending on dead volume). Degradation products usually elute later (more hydrophobic).

References

  • PubChem. (n.d.). 3-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development. (General reference for amine HCl salt stability).

Technical Support Center: Optimizing pH for Conjugation of 3-(1H-Pyrazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing 3-(1H-Pyrazol-1-yl)propan-1-amine in bioconjugation protocols. It provides targeted answers to common questions and troubleshooting strategies, with a core focus on the critical role of pH in achieving efficient and specific conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for activating 3-(1H-Pyrazol-1-yl)propan-1-amine for conjugation?

The key to successful conjugation lies in the primary amine (-NH2) group of the molecule. This group acts as a nucleophile, attacking an electrophilic center on your target molecule's linker (e.g., an antibody labeled with an NHS ester).[1] For the amine to be reactive, it must be in its deprotonated, free-base form (-NH2).[1] At acidic or neutral pH, the amine is predominantly in its protonated ammonium form (-NH3+), which is not nucleophilic and will not react.[1] Therefore, the reaction pH must be high enough to deprotonate a sufficient fraction of the amine groups, but not so high that it causes other issues.

Q2: I am using an N-hydroxysuccinimide (NHS) ester to label my protein. What is the optimal pH and why?

The optimal pH for NHS ester conjugations is a carefully controlled compromise, typically falling within the range of pH 7.2 to 8.5 .[2][3] Many protocols specifically recommend pH 8.3-8.5 for maximum efficiency.[2][4][5]

The Scientific Rationale:

  • Amine Nucleophilicity : The reactivity of the primary amine on 3-(1H-Pyrazol-1-yl)propan-1-amine is directly proportional to its deprotonation. While the specific pKa is not published, the ε-amino group of lysine, a common conjugation target, has a pKa of ~10.5.[1] The N-terminal α-amino group has a pKa closer to 7.[6] By raising the pH to the 8.3-8.5 range, you significantly increase the population of reactive, deprotonated amines available to attack the NHS ester.[1][7]

  • NHS Ester Stability : The primary competing reaction is the hydrolysis of the NHS ester by water, which renders it inactive.[7] The rate of this hydrolysis increases dramatically with pH.[3][7] For instance, the half-life of an NHS ester can be hours at pH 7 but drops to mere minutes at pH 8.6.[3][8]

  • Protein Integrity : Most proteins, such as antibodies, are stable and soluble in this pH range. Drastic deviations can lead to denaturation or aggregation.[9]

Therefore, the pH 8.3-8.5 window maximizes the amine's reactivity while keeping the rate of NHS ester hydrolysis manageable for the duration of the reaction.[7]

Q3: Which buffers should I use for my conjugation reaction? Are there any I should avoid?

Buffer selection is critical. The buffer itself must not interfere with the reaction.

  • Recommended Buffers : Phosphate-buffered saline (PBS), borate, bicarbonate, or HEPES buffers are excellent choices for most amine-reactive conjugations.[2][3][10]

  • Buffers to Avoid : Crucially, avoid buffers containing primary amines , such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[3][9][11] These buffers will compete with 3-(1H-Pyrazol-1-yl)propan-1-amine for reaction with your linker, drastically reducing conjugation efficiency.[9] If your protein is stored in a Tris or glycine buffer, a buffer exchange step using dialysis or a desalting column is mandatory before beginning the conjugation.[9]

Buffer SystemUseful pH RangeCompatibility with Amine Conjugation
Phosphate 5.8 - 8.0[10][12]Excellent (Amine-free)
HEPES 6.8 - 8.2[10]Excellent (Amine-free)
Bicarbonate/Carbonate 9.2 - 10.8[13]Good (Amine-free, ideal for high pH)
Borate 8.0 - 10.0Good (Amine-free)
Tris 7.0 - 9.0[10]Incompatible (Contains primary amines)
Glycine 2.2 - 3.6 / 8.6 - 10.6Incompatible (Contains primary amines)

Troubleshooting Guides

Scenario 1: Low Yield with NHS Ester Conjugation

Symptoms: Your final product has a low degree of labeling (DOL), resulting in poor performance in downstream applications.

Root Cause Analysis & Solutions:

Potential Cause Explanation & Corrective Action
pH is Too Low The primary amine on your molecule is protonated and unreactive. Solution: Carefully prepare your reaction buffer and verify its pH with a calibrated meter. For NHS esters, ensure the pH is in the 8.0-8.5 range.[4][5]
Reagent Hydrolysis Your NHS-ester linker is being inactivated by water before it can react. This is accelerated at high pH (>9.0) or by using old/improperly stored reagents.[3] Solution: Prepare the NHS-ester solution in an anhydrous solvent like DMSO or DMF immediately before adding it to the aqueous reaction buffer.[5] Perform the reaction at the lower end of the optimal range (e.g., pH 7.5-8.0) if hydrolysis is suspected to be a major issue.[9]
Competing Amines Your buffer (e.g., Tris) or other components in your protein solution contain primary amines. Solution: Perform a buffer exchange into an amine-free buffer like PBS or HEPES prior to starting the conjugation.[9]

Workflow for pH Optimization

G cluster_prep Preparation Phase cluster_reaction pH Screening Phase cluster_analysis Analysis Phase A Buffer Exchange Protein into Amine-Free Buffer (e.g., PBS, pH 7.4) R1 Reaction 1: Adjust to pH 7.5 A->R1 Aliquot Protein R2 Reaction 2: Adjust to pH 8.0 A->R2 Aliquot Protein R3 Reaction 3: Adjust to pH 8.5 A->R3 Aliquot Protein B Prepare Amine & NHS Ester Stocks in Anhydrous DMSO B->R1 Add Reagents (Fixed Molar Ratio) B->R2 Add Reagents (Fixed Molar Ratio) B->R3 Add Reagents (Fixed Molar Ratio) P Quench & Purify (e.g., Desalting Column) R1->P Incubate (e.g., 1 hr, RT) R2->P Incubate (e.g., 1 hr, RT) R3->P Incubate (e.g., 1 hr, RT) D Analyze Degree of Labeling (Mass Spec, HPLC, etc.) P->D O Select Optimal pH for Future Experiments D->O

Caption: A systematic workflow for determining the optimal reaction pH for your specific biomolecule.

Scenario 2: Issues with Reductive Amination

Symptoms: You are conjugating to an aldehyde or ketone on a target molecule and see low yield, non-specificity, or protein precipitation.

Root Cause Analysis & Solutions:

Reductive amination is a two-step process: (1) formation of a Schiff base (imine), followed by (2) reduction to a stable amine bond. Each step has different pH requirements.

Potential Cause Explanation & Corrective Action
Inefficient Schiff Base Formation This step, the condensation of the amine and carbonyl, is often fastest at a weakly acidic pH of around 6.0-7.0.[14] If the pH is too low, the amine is fully protonated; if too high, the carbonyl is less reactive.
Ineffective Reduction The choice of reducing agent is key. Sodium cyanoborohydride (NaBH3CN) is a popular choice because it is stable at neutral pH and selectively reduces the imine over the aldehyde/ketone.[15][16] It works well in the pH 6-7 range.[17] Sodium triacetoxyborohydride (STAB) is also effective under mildly acidic conditions.[14]
One-Pot vs. Two-Step Reaction For a one-pot reaction, a compromise pH of 6.5-7.5 is generally used. Solution: If yields are low, consider a two-step approach. First, form the Schiff base at pH 6.5-7.5 for a few hours. Then, add the reducing agent (NaBH3CN) and continue the reaction. This allows each step to proceed under more optimal conditions.

Reductive Amination pH-Dependent Mechanism

G cluster_step1 Step 1: Imine Formation (Optimal pH ~6.0-7.0) cluster_step2 Step 2: Reduction (Optimal pH ~6.0-7.0) A Target-CHO (Aldehyde) C Target-CH=N-(Pyrazol...) (Unstable Imine/Schiff Base) A->C + B H₂N-(Pyrazol...) B->C D Target-CH=N-(Pyrazol...) (Imine) F Target-CH₂-NH-(Pyrazol...) (Stable Conjugate) D->F + E NaBH₃CN E->F

Caption: The two-step mechanism of reductive amination, highlighting the pH sensitivity.

Experimental Protocol: pH Screening for NHS Ester Conjugation

This protocol provides a framework for empirically determining the optimal pH for your specific protein and 3-(1H-Pyrazol-1-yl)propan-1-amine system.

  • Buffer Preparation : Prepare three batches of a 0.1 M amine-free buffer (e.g., phosphate or HEPES) and adjust them to pH 7.5, 8.0, and 8.5 using a calibrated pH meter.[10]

  • Protein Preparation : If necessary, perform a buffer exchange to transfer your protein (e.g., antibody at 2-5 mg/mL) into the pH 7.5 buffer. Aliquot the protein solution into three separate reaction tubes. Adjust the pH of the other two aliquots to 8.0 and 8.5 respectively, using small additions of dilute base (e.g., 0.5 M NaOH).

  • Reagent Preparation :

    • Prepare a 100 mM stock solution of 3-(1H-Pyrazol-1-yl)propan-1-amine in anhydrous DMSO.

    • Immediately before use, prepare a 100 mM stock solution of your NHS-ester linker in anhydrous DMSO.[5]

  • Reaction Initiation :

    • To each protein aliquot, add the 3-(1H-Pyrazol-1-yl)propan-1-amine stock solution to achieve a desired molar excess (e.g., 20-fold to 50-fold excess over the protein). Mix gently by pipetting.

    • Add the NHS-ester linker stock solution to each tube, typically at a 5- to 20-fold molar excess over the protein.

  • Incubation : Allow the reactions to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C, with gentle end-over-end mixing.

  • Quenching & Purification : Stop the reaction by adding an amine-containing buffer (e.g., Tris) to a final concentration of 50-100 mM.[2] Purify the conjugate from excess small molecules using a desalting column equilibrated in your desired storage buffer (e.g., PBS pH 7.4).

  • Analysis : Characterize the conjugate from each pH condition. Determine the Degree of Labeling (DOL) using mass spectrometry (for precise mass shift) or UV-Vis spectroscopy (if the pyrazole or linker has a distinct absorbance). The condition yielding the desired DOL without causing protein aggregation is the optimum.

References

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved February 15, 2026, from [Link]

  • Dalo Chem Life Sciences. (2024). What Are Some Common Biological Buffers Used In The Lab?. Retrieved February 15, 2026, from [Link]

  • Baldwin, A. D., et al. (2016). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science, 22(5), 289-295. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved February 15, 2026, from [Link]

  • McKay, C. S., et al. (2021). Pyrocinchonimides Conjugate to Amine Groups on Proteins via Imide Transfer. Journal of the American Chemical Society, 143(1), 444-452. [Link]

  • Chem-Station. (2014). Borch Reductive Amination. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). (A) Optimal pH for reductive amination; (B) Optimal temperature for reductive amination. Retrieved February 15, 2026, from [Link]

  • Bitesize Bio. (2014). Biological Buffers: pH Range and How to Prepare Them. Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Stabilizing Amine Dihydrochloride Salts

[1]

Introduction: The "Water Magnet" Challenge

Amine dihydrochloride salts are frequently selected in drug development to maximize aqueous solubility.[1] However, this advantage comes with a significant trade-off: extreme hygroscopicity .[1] Unlike monohydrochlorides, the presence of two equivalents of HCl often depresses the Critical Relative Humidity (CRH) of the solid, making it thermodynamically inevitable that the material will absorb atmospheric moisture if left uncontrolled.

This guide moves beyond basic "keep it dry" advice. It provides the mechanistic understanding and rescue protocols necessary to handle these metastable solids without compromising their chemical integrity.[1]

Core Diagnostic: The Critical Relative Humidity (CRH)[2][3]

Before troubleshooting, you must understand the failure point. Every salt has a specific CRH at a given temperature.[1][2]

  • If Ambient RH < CRH: The salt remains solid.[1]

  • If Ambient RH > CRH: The salt absorbs water, eventually dissolving in its own sorbed moisture (Deliquescence).[2]

Senior Scientist Note: Amine dihydrochlorides often exhibit CRH values below 40% RH.[1] Standard lab air (often 40-60% RH) is an active solvent for these materials.[1]

Visualization: The Hygroscopic Failure Cascade

The following diagram illustrates the pathway from surface adsorption to chemical degradation.[1]

HygroscopicDegradationStartDry Amine 2HCl SaltExposureExposure to RH > CRHStart->ExposureAdsorptionSurface Water AdsorptionExposure->AdsorptionThermodynamic DriveSolutionFormation of Saturated Solution filmAdsorption->SolutionCrystal Lattice BreakdownDeliquescenceFull Deliquescence (Liquid State)Solution->DeliquescenceHydrolysisHydrolysis of Amine(Chemical Degradation)Deliquescence->HydrolysisWater as ReactantDisproportionationHCl Gas Loss(pH Shift)Deliquescence->DisproportionationAcid Dissociation

Figure 1: The cascade from physical moisture uptake to chemical instability.[1] Once the liquid phase forms, chemical degradation rates accelerate exponentially.

Troubleshooting Guides & FAQs

Module A: Storage & Handling

Q: I opened the container and the powder is clumpy or sticky. Is it ruined? A: Not necessarily, but it is compromised. Clumping indicates the surface has exceeded the CRH.[1]

  • Immediate Action: Do not shake vigorously (this packs the clumps).[1] Purge the headspace with dry Nitrogen or Argon immediately and reseal.

  • Assessment: Run a TGA (Thermogravimetric Analysis). If weight loss < 2% up to 100°C, it is likely surface adsorption. If > 5%, you have significant solvent uptake.

Q: Can I store this in a standard desiccator? A: Only if the desiccant is correct.

  • The Trap: Standard Silica Gel is often insufficient for amine dihydrochlorides because its equilibrium RH might still be higher than the salt's CRH.[1]

  • The Protocol: Use Phosphorus Pentoxide (

    
    )  or high-grade molecular sieves.[1] 
    
    
    is chemically reactive with water and maintains an RH near 0%.
  • Warning: Do not let

    
     dust contact your sample; it is acidic and reactive.
    
Module B: Processing & Weighing

Q: My balance drifts continuously when weighing the sample. A: The sample is absorbing water weight in real-time.

  • The Fix: Use the "Difference Weighing" technique.

    • Tare a capped vial containing the bulk solid.[1]

    • Remove the cap, quickly pour an estimated amount into the receiver, and recap the bulk vial immediately.

    • Weigh the bulk vial again.[1] The loss in weight is the exact amount transferred.[1]

    • Never try to spoon-feed the balance to a specific target weight with the draft shield open.[1]

Module C: Drying & Rescue Protocols

Q: The material has turned into a gum/oil.[1] Can I just bake it in the oven? A: NO. This is a critical error.

  • The Risk: Heating amine dihydrochlorides (especially > 60°C) can cause Disproportionation .[1] You will drive off HCl gas, leaving you with the monohydrochloride or the free base, which changes the drug's potency and solubility profile.

  • The Evidence: If your oven smells like acid, you are destroying your sample.

Protocol: The "Solvent Rescue" (Recrystallization)

If your salt has deliquesced (liquefied), simple drying often results in a non-processable glass. Use this rescue protocol:

  • Dissolution: Dissolve the gum in the minimum amount of anhydrous Methanol or Ethanol .[1] (Alcohol scavenges the water).[1]

  • Azeotropic Drying: Rotary evaporate the solution.[1] The alcohol will form an azeotrope with the water, helping to carry it off at lower temperatures.

  • Trituration: If a foam remains, add anhydrous Diethyl Ether or Heptane (antisolvents). Sonicate the flask. This forces the salt to crash out as a solid powder while the water/solvent remains in the supernatant.[1]

  • Filtration: Filter quickly under a blanket of Nitrogen.[1]

  • Final Drying: Vacuum dry at 40°C max over

    
     for 24 hours.
    

Decision Matrix: Handling Workflow

Use this logic flow to determine the appropriate handling method for your specific batch.

HandlingMatrixCheckInspect Material StateFreeFlowFree Flowing PowderCheck->FreeFlowClumpedClumped/StickyCheck->ClumpedLiquidLiquid/GumCheck->LiquidAction1Store: Tightly SealedDesiccant: P2O5Temp: 2-8°CFreeFlow->Action1Action2Rescue: Vacuum DryTemp: <40°CMonitor: HCl smellClumped->Action2Action3Rescue: Re-crystallizeSolvent: MeOH/EtherSee Protocol CLiquid->Action3

Figure 2: Operational decision tree for processing hygroscopic salts based on physical state.[1]

Comparative Data: Desiccant Efficiency

When storing amine dihydrochlorides, the choice of desiccant is non-negotiable.

Desiccant MaterialResidual RH CapacitySuitability for Amine 2HClNotes
Phosphorus Pentoxide (

)
< 1%Excellent Best for recovery; chemical absorption.[1]
Molecular Sieves (4Å) ~1-2%Good Physical adsorption; regenerable.[1]
Silica Gel ~10-20%Poor Often fails; equilibrium RH is too high.[1]
Calcium Chloride (

)
~30%Dangerous Can liquefy and contaminate sample.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1][3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Authoritative source on salt selection and hygroscopicity profiles).

  • Newman, A. (2014). Solid State Characterization of Pharmaceuticals. (Details on TGA and gravimetric moisture sorption analysis).
  • USP <1241>. Water-Solid Interactions in Pharmaceutical Systems.[1] United States Pharmacopeia.[1] (Standard guidelines for determining hygroscopicity).

  • Airaksinen, S., et al. (2005).[4] "Role of Water in the Physical Stability of Solid Dosage Formulations." Journal of Pharmaceutical Sciences. (Mechanisms of deliquescence).

  • NIST. (n.d.). Equilibrium Relative Humidity of Saturated Salt Solutions. (Reference for calibrating humidity environments).

Overcoming steric hindrance in pyrazole-amine substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket: Overcoming Steric Hindrance in Pyrazole-Amine Substitution

Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Steric Wall" in Pyrazole Chemistry

Welcome to the technical support center. You are likely here because your standard coupling conditions (e.g., Pd(PPh3)4 or simple SNAr heating) failed to yield product when reacting a sterically hindered halopyrazole with an amine.

Pyrazoles present a unique "double-edged" challenge:

  • Electronic Bias: They are electron-rich (excess

    
    -electrons), making the ring inherently resistant to nucleophilic attack (SNAr) unless activated by strong electron-withdrawing groups (EWGs).
    
  • Steric Crowding: Substituents at the C3 and C5 positions create a "steric pocket" around the C4 position, or flank the N1 nitrogen, blocking the trajectory of incoming catalysts or nucleophiles.

This guide provides a logic-driven troubleshooting workflow to bypass these barriers.

Diagnostic Workflow: Choosing Your Attack Vector

Before selecting a protocol, you must categorize your substrate. Use the decision matrix below to determine whether to pursue Metal-Catalysis or Nucleophilic Aromatic Substitution.

ReactionSelector Start START: Substrate Analysis EWG_Check Are there strong EWGs (NO2, CN, CF3) ortho/para to the Leaving Group? Start->EWG_Check Steric_Check Is the Amine or Pyrazole Sterically Hindered? (e.g., t-Butyl, Ortho-substituents) EWG_Check->Steric_Check No (Deactivated) SNAr_Path Method A: S_NAr (Nucleophilic Aromatic Substitution) EWG_Check->SNAr_Path Yes (Activated) Pd_Path Method B: Buchwald-Hartwig (Pd-Catalyzed Coupling) Steric_Check->Pd_Path Yes (High Sterics) Steric_Check->Pd_Path No (Standard) SNAr_Opt Optimization: 1. Switch LG to Fluorine 2. Solvent: DMSO/NMP 3. Base: Cs2CO3 SNAr_Path->SNAr_Opt Ligand_Select Ligand Selection: Use Dialkylbiaryl Phosphines (BrettPhos, tBuXPhos) Pd_Path->Ligand_Select

Figure 1: Decision matrix for selecting the optimal coupling strategy based on pyrazole electronics and steric environment.

Module A: The Buchwald-Hartwig Interface (Metal Catalysis)

Use Case: Unactivated pyrazoles or high steric hindrance where SNAr fails.

The Core Problem: Reductive Elimination

In sterically hindered systems, the catalytic cycle often stalls at Reductive Elimination . The palladium center, crowded by the bulky pyrazole and the bulky amine, struggles to form the final C-N bond.

Troubleshooting Guide

Q: My catalyst dies immediately (turns black/precipitates).

  • Diagnosis: Inactive Pd(0) aggregation. This often happens with unprotected pyrazoles (NH-free). The acidic NH can protonate the ligand or coordinate Pd, poisoning the cycle.

  • Solution:

    • Protect the Nitrogen: Use a Trityl (Trt), THP, or SEM group on the pyrazole nitrogen. Trityl is particularly effective for C4-amination as it forces the reaction to the C-position via steric steering.

    • Base Switch: If you must use free NH, switch to LHMDS (Lithium bis(trimethylsilyl)amide). It deprotonates the pyrazole first, creating a "pym-N-Li" species that does not poison the catalyst.

Q: Starting material is consumed, but no product forms (Dehalogenation).

  • Diagnosis:

    
    -Hydride elimination is competing with reductive elimination.
    
  • Solution: You need a ligand that is bulky enough to accelerate reductive elimination but electron-rich enough to facilitate oxidative addition.

  • Protocol Recommendation: Switch to Buchwald G3/G4 Precatalysts .

Optimized Protocol: Hindered Pyrazole-Amine Coupling
ComponentRecommendationFunction
Ligand BrettPhos or tBuBrettPhos The "Gold Standard" for primary amines and 5-membered heterocycles. The bulk promotes reductive elimination.[1]
Alt. Ligand tBuDavePhos Specifically cited for C4-amination of trityl-pyrazoles.[2][3]
Precatalyst BrettPhos Pd G4 Ensures 1:1 L:Pd ratio, preventing inactive species formation.
Base NaOtBu or LHMDS Strong bases are required. Use LHMDS for substrates with acidic protons.
Solvent t-Amyl Alcohol or Dioxane High boiling point, moderate polarity.

Step-by-Step Workflow:

  • Charge a vial with BrettPhos Pd G4 (1-2 mol%) and the Halopyrazole (1.0 equiv).

  • Add Amine (1.2 equiv) and NaOtBu (1.4 equiv).

  • Crucial: Purge with Argon/Nitrogen for 5 minutes. Oxygen kills these electron-rich ligands.

  • Add 1,4-Dioxane (0.2 M concentration).

  • Seal and heat to 100°C for 12 hours.

Module B: SNAr Strategies (The "Classic" Approach)

Use Case: Pyrazoles with strong EWGs (e.g., 4-NO2, 3-CF3).

The Core Problem: The "Bouncing" Nucleophile

Steric bulk ortho to the leaving group prevents the nucleophile from attacking the


-system to form the Meisenheimer complex.
Troubleshooting Guide

Q: I am refluxing in ethanol but seeing no reaction.

  • Diagnosis: Protic solvents (EtOH) solvate the nucleophile (amine), forming a "cage" that increases its effective steric bulk.

  • Solution: Switch to Dipolar Aprotic Solvents (DMSO, NMP, DMF). These solvate the cation (Na+) but leave the amine "naked" and more reactive.

Q: The reaction is too slow, even in DMSO.

  • Diagnosis: The C-Cl or C-Br bond is not electrophilic enough.

  • Solution: The Halogen Exchange . In SNAr, Fluorine is the superior leaving group (Reaction rate: F >> Cl ≈ Br). The high electronegativity of F stabilizes the Meisenheimer intermediate.

    • Action: If possible, synthesize or purchase the Fluoropyrazole analog.

Q: Regioselectivity is poor (Mixture of isomers).

  • Diagnosis: The amine is attacking multiple electrophilic sites.

  • Solution: LUMO Analysis .

    • Use QM calculations (or consult literature) to determine the carbon with the lowest LUMO energy.

    • Rule of Thumb: In poly-halogenated azoles, substitution usually occurs ortho to the ring nitrogen or ortho to the strongest EWG.

Visualizing the Mechanism

SNAr_Mechanism Reactants Reactants: Py-X + R-NH2 TS1 Transition State 1: Steric Clash possible here Reactants->TS1 Nucleophilic Attack Intermediate Meisenheimer Complex (Stabilized by EWG) TS1->Intermediate Addition Product Product: Py-NH-R Intermediate->Product Elimination of X- (Fast step)

Figure 2: SNAr pathway. Note that steric hindrance primarily affects the first step (Nucleophilic Attack). Using Fluorine as a leaving group lowers the energy of the Transition State.

Advanced Troubleshooting: The "Nuclear Option"

If both standard Pd-catalysis and SNAr fail, consider these advanced modifications:

  • Microwave Irradiation:

    • Why: Sterically hindered reactions have high activation energies (

      
      ). Conventional heating may cause decomposition before 
      
      
      
      is reached. Microwave heating provides rapid, uniform energy transfer.
    • Setting: 140°C, 30 mins, High Absorption (use NMP or add ionic liquid).

  • PEPPSI Catalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation):

    • Why: For extremely bulky substrates (e.g., tetra-ortho-substituted), N-Heterocyclic Carbene (NHC) ligands like Pd-PEPPSI-IPent are often superior to phosphines because the "fan" shape of the NHC pushes the bulky groups away from the metal center.

References
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Maiti, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.[2][3] Molecules, 25(20), 4686. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Rohrbach, S., et al. (2019). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Angewandte Chemie International Edition, 58(46), 16368-16372. Link

  • Neumann, C. N., & Ritter, T. (2015). Late-Stage Fluorination: Fancy Novelty or Useful Tool? (Discussion on Leaving Group Effects). Angewandte Chemie International Edition, 54(11), 3216-3221. Link

Sources

Technical Support Center: Handling 3-(1H-Pyrazol-1-YL)propan-1-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Last Updated: 2026-02-16 Topic: Handling, Stability, and Experimental Protocols for Catalog # [Generic-Ref]

Core Chemical Identity & Stoichiometry

Before proceeding with any experiment, verify the stoichiometry. A common source of experimental failure with this compound is incorrect molecular weight (MW) calculation due to the dihydrochloride salt form.

PropertyDetails
Compound Name 3-(1H-Pyrazol-1-yl)propan-1-amine dihydrochloride
Free Base CAS 75653-86-0 (Reference for parent structure)
Chemical Structure Pyrazole ring ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-linked to a propyl-amine chain.[1][2]
Salt Stoichiometry 2HCl (Dihydrochloride)
Free Base MW ~125.17 g/mol
Salt MW (2HCl) ~198.09 g/mol (Use this for calculations)
Acidity (pKa) Primary amine (~10.5) and Pyrazole N2 (~2.5). Both protonated in salt form.

CRITICAL ALERT: If you calculate molarity based on the free base MW (125.17), you will under-dose your reaction by approximately 37% . Always use the salt MW (~198.09) for weighing.

Handling & Storage (Hygroscopicity Protocol)

Issue: Users frequently report the powder turning into a sticky gum or "wet" solid. Cause: Amine hydrochloride salts are highly hygroscopic. They absorb atmospheric moisture rapidly, altering the effective mass and potentially hydrolyzing sensitive reagents in subsequent steps.

Troubleshooting Guide: The "Sticky Solid" Scenario

Q: The powder clumped immediately upon opening. Is it degraded? A: Likely not degraded, but hydrated. The compound is stable but has absorbed water.

  • Immediate Fix: If precise stoichiometry is not critical (e.g., excess reagent used), dissolve in water/methanol.

  • Critical Fix: If precise stoichiometry is required, you must dry the compound.

Standard Operating Procedure (SOP) for Weighing:

  • Equilibration: Allow the container to reach room temperature before opening to prevent condensation.

  • Environment: Weigh inside a desiccated glove box or a glove bag filled with dry nitrogen if available.

  • Speed: If weighing on an open bench, use the "Tare & Cap" method:

    • Tare the receiving vial with its cap.

    • Quickly transfer the approximate amount.[3]

    • Cap immediately.[2]

    • Record exact weight.

  • Resealing: Parafilm is insufficient. Flush the stock bottle with Argon/Nitrogen, cap tightly, and store in a desiccator at -20°C.

Solubility & Solution Stability

Issue: "The compound precipitates when I add it to my reaction mixture."

Solubility Matrix
SolventSolubilityNotes
Water HighResulting pH will be acidic (~pH 2-3).
Methanol/Ethanol HighGood for stock solutions.
DMSO HighSuitable for biological assays.
DCM / Chloroform Insoluble The 2HCl salt is too polar.
Ether / Hexane Insoluble Used to precipitate the salt during purification.
Q: Can I use this directly in a peptide coupling or amide bond formation?

A: Yes, but you must add a base. The 2HCl salt is acidic. If you react it with an activated ester (e.g., NHS-ester) or acid chloride without neutralizing the HCl, the amine remains protonated (


) and non-nucleophilic .
  • Protocol: Add 3.0 equivalents of a tertiary base (DIPEA or Triethylamine).

    • 2.0 eq to neutralize the 2HCl.

    • 1.0 eq to keep the primary amine deprotonated and reactive.

Experimental Workflow: Free-Basing Protocol

Many organic reactions (e.g., alkylation, reductive amination in non-polar solvents) require the free amine, not the salt.

Objective: Convert the dihydrochloride salt to the free base 3-(1H-Pyrazol-1-yl)propan-1-amine.

FreeBasingWorkflow Start Start: 2HCl Salt Powder Dissolve Dissolve in Min. Water (pH ~2) Start->Dissolve Basify Add 2M NaOH or Na2CO3 (Target pH > 12) Dissolve->Basify Deprotonation Extract Extract with DCM or CHCl3 (x3 times) Basify->Extract Phase Separation Dry Dry Organic Layer (Na2SO4 or MgSO4) Extract->Dry Remove Water Evaporate Rotary Evaporation (Low Temp) Dry->Evaporate Result Result: Free Amine Oil (Use Immediately) Evaporate->Result

Figure 1: Workflow for converting the dihydrochloride salt to the reactive free base form. Note that the free base is likely an oil and sensitive to oxidation.

Safety & Emergency FAQ

Q: Is this compound toxic? A: Treat as Harmful/Irritant .

  • H302: Harmful if swallowed.[2]

  • H315/H319: Causes skin and serious eye irritation.[4]

  • Specific Hazard: Pyrazole derivatives can sometimes exhibit specific toxicity; avoid inhalation of dust.[5]

Q: I spilled the powder on the bench. How do I clean it? A:

  • Do not dry sweep (creates dust).

  • Cover with wet paper towels (the salt is water-soluble).

  • Wipe up and dispose of as hazardous chemical waste.

  • Clean surface with weak base (1% bicarbonate) followed by water to neutralize any acidic residue.

Decision Logic: Reaction Setup

Use this logic gate to determine if you need to free-base the compound before your experiment.

DecisionLogic Input Experimental Goal SolventCheck Solvent System? Input->SolventCheck Aqueous Water/Buffer/DMSO SolventCheck->Aqueous Polar Organic DCM/Toluene/Ether SolventCheck->Organic Non-Polar Action1 Use Salt Directly + 3 eq. DIPEA Aqueous->Action1 Action2 MUST Free-Base First Organic->Action2

Figure 2: Decision matrix for selecting the correct form of the reagent based on solvent compatibility.

References

  • BroadPharm. 3-(1H-pyrazol-1-yl)propan-1-amine (Catalog BP-11223).[6] Retrieved from

  • PubChem. 3-(1H-pyrazol-1-yl)propan-1-amine (Compound Summary). National Library of Medicine. Retrieved from

  • Enamine. Building Blocks: Pyrazoles. (General handling of pyrazole salts).[5] Retrieved from

  • Sigma-Aldrich (Merck). Safety Data Sheet: Pyrazole Derivatives (General). Retrieved from

Sources

Validation & Comparative

Technical Guide: 1H NMR Analysis of 3-(1H-Pyrazol-1-yl)propan-1-amine Dihydrochloride

[1]

Executive Summary & Compound Overview

3-(1H-Pyrazol-1-yl)propan-1-amine dihydrochloride is a bifunctional building block frequently used in fragment-based drug discovery (FBDD) and the synthesis of pyrazole-containing kinase inhibitors.[1][2]

  • Chemical Formula: C₆H₁₁N₃[1][3] · 2HCl[1][3]

  • Molecular Weight: 125.17 (Free Base) / ~198.1 (Dihydrochloride)[1][2][3]

  • Key Analytical Challenge: The presence of two HCl equivalents significantly alters the chemical environment of both the aliphatic chain and the aromatic ring compared to the free base.[3] Furthermore, the hygroscopic nature of the dihydrochloride salt necessitates specific handling during NMR sample preparation.[1][3]

Structural Numbering Reference

For the analysis below, the following numbering scheme is used:

  • Pyrazole Ring: N1 (linker), N2, C3-H, C4-H, C5-H.[1][2]

  • Propyl Chain:

    
    -CH₂ (attached to amine), 
    
    
    -CH₂,
    
    
    -CH₂ (attached to pyrazole N1).[1][2]

Comparative Analysis: Salt vs. Free Base

The most common error in analyzing this compound is comparing the salt spectrum directly to literature values for the free base without accounting for protonation effects.[2][3]

The "Salt Shift" Phenomenon

Protonation occurs at two distinct sites: the primary amine (


1233
Proton EnvironmentFree Base Shift (

ppm)
2HCl Salt Shift (

ppm)*
Mechanistic Cause
Pyrazole H4 6.20 – 6.306.40 – 6.60 Inductive withdrawal from protonated N-ring.[1][2]
Pyrazole H3/H5 7.40 – 7.607.80 – 8.20 Strong deshielding due to cationic aromatic ring current.[2][3]

-CH₂ (N-CH₂)
4.10 – 4.204.30 – 4.50 Proximity to the positively charged pyrazolium ring.[2][3]

-CH₂ (CH₂-N)
2.60 – 2.702.90 – 3.10 Direct attachment to the protonated ammonium group (

).[2]

-CH₂ (Middle)
1.80 – 2.002.10 – 2.30 Propagation of inductive effects from both ends.[2][3]

*Note: Shifts are approximate and solvent-dependent (DMSO-d6).

Solvent Selection Strategy: DMSO-d₆ vs. D₂O

The choice of solvent is not merely about solubility; it dictates which protons are visible.[2]

Option A: DMSO-d₆ (Recommended for Full Characterization)[1]
  • Why: DMSO-d₆ is a non-protic polar solvent that does not exchange protons rapidly.[2]

  • Result: You will see the exchangeable protons. The ammonium protons (

    
    ) typically appear as a broad singlet around 8.0–8.5 ppm .[3] This is critical for confirming the salt formation.[3]
    
  • Artifacts: The water peak (from the hygroscopic salt) will appear at ~3.33 ppm, potentially overlapping with the

    
    -CH₂ or 
    
    
    -CH₂ signals if not dry.[1][2][3]
Option B: Deuterium Oxide (D₂O) (Recommended for Purity Checks)[1][3]
  • Why: D₂O suppresses exchangeable protons, simplifying the baseline.[1][2][3]

  • Result: The

    
     and any pyrazolium 
    
    
    signals disappear .[3]
  • Advantage: The aliphatic region (1.5 – 4.5 ppm) becomes cleaner, allowing for precise integration of the propyl chain without interference from broad ammonium peaks.[1][3]

  • Shift Change: Expect all signals to shift slightly upfield (0.1–0.2 ppm) compared to DMSO.[3]

Detailed Assignment & Interpretation (DMSO-d₆)

A. Aromatic Region (6.0 – 9.0 ppm)

The pyrazole ring system exhibits a characteristic 3-spin system.[3] In the dihydrochloride form, the equivalence of H3 and H5 is broken if the protonation is localized, but rapid tautomerism often averages them or keeps them distinct but broadened.[1][3]

  • 
     ~8.2 ppm (1H, d/s): H3 or H5 . Deshielded by the adjacent nitrogen.[3]
    
  • 
     ~7.8 ppm (1H, d/s): H5 or H3 .
    
  • 
     ~6.5 ppm (1H, t/dd): H4 . This is the most shielded ring proton and appears as a triplet (or doublet of doublets) due to coupling with H3 and H5 (
    
    
    Hz).[1][3]
  • 
     ~8.3 ppm (3H, br s): 
    
    
    . The ammonium protons.[3][4] Integration should be roughly 3H relative to the single pyrazole protons.[3]
B. Aliphatic Region (2.0 – 4.5 ppm)[3][4]
  • 
     ~4.4 ppm (2H, t): 
    
    
    -CH₂
    .[1][2][3] This triplet is the most downfield aliphatic signal, characteristic of a methylene group attached to an aromatic nitrogen.[1][3]
  • 
     ~2.9 ppm (2H, m/t): 
    
    
    -CH₂
    .[1][2][3] Attached to the ammonium group.[3] Often broadened due to coupling with the exchangeable NH protons.[3]
  • 
     ~2.2 ppm (2H, quint): 
    
    
    -CH₂
    .[1][2][3] The central methylene group, splitting into a quintet (coupling with two adjacent CH₂ groups).[1][3]

Experimental Protocol: Handling Hygroscopic Salts

The dihydrochloride salt is prone to absorbing atmospheric moisture, which causes the HDO peak in DMSO to grow and obscure the aliphatic region.[1][2][3]

Step-by-Step Preparation[1]
  • Dry the Sample: If the salt appears sticky or clumped, dry it under high vacuum (0.1 mbar) at 40°C for 2 hours before weighing.

  • Solvent Quality: Use an ampoule of 100% DMSO-d₆ (stored over molecular sieves) to minimize background water.[3]

  • Concentration: Dissolve 5–10 mg of the salt in 0.6 mL of solvent. High concentrations can lead to viscosity broadening; low concentrations make the exchangeable protons hard to see.[2][3]

  • Acquisition:

    • Pulse Sequence: Standard zg30 or zg.

    • Scans (NS): 16 to 64 scans are usually sufficient.[2][3]

    • Relaxation Delay (D1): Set to 2.0 seconds to ensure full relaxation of the isolated pyrazole protons for accurate integration.

Visualization of Analytical Workflow

Diagram 1: Assignment Logic Tree

This diagram illustrates the logical flow for assigning peaks based on chemical shift and multiplicity.[2][3]

NMR_AssignmentStartSignal ObservedRegion_AromaticRegion: 6.0 - 9.0 ppmStart->Region_AromaticRegion_AliphaticRegion: 2.0 - 5.0 ppmStart->Region_AliphaticBroad_SingletBroad Singlet(Disappears in D2O)Region_Aromatic->Broad_SingletSharp_SignalsSharp Signals(Coupling Visible)Region_Aromatic->Sharp_SignalsGamma_CH2Triplet @ ~4.4 ppm(Next to Pyrazole N)Region_Aliphatic->Gamma_CH2Most Deshielded AliphAlpha_CH2Multiplet @ ~2.9 ppm(Next to NH3+)Region_Aliphatic->Alpha_CH2Intermediate ShiftBeta_CH2Quintet @ ~2.2 ppm(Middle CH2)Region_Aliphatic->Beta_CH2Most Shielded AliphNH3_AssignAssignment: -NH3+(Salt Confirmation)Broad_Singlet->NH3_AssignH4_AssignTriplet @ ~6.5 ppmAssignment: Pyrazole H4Sharp_Signals->H4_AssignMost Shielded Ar-HH3H5_AssignDoublets @ 7.8-8.2 ppmAssignment: Pyrazole H3/H5Sharp_Signals->H3H5_AssignDeshielded Ar-H

Caption: Logic tree for assigning 1H NMR signals of 3-(1H-Pyrazol-1-yl)propan-1-amine 2HCl.

Diagram 2: Solvent Selection Decision Matrix

This diagram guides the user on whether to use DMSO-d6 or D2O based on the analytical goal.

Solvent_SelectionGoalAnalytical Goal?Full_CharFull Characterization(See Salt Protons)Goal->Full_CharPurityPurity/Integration(Clean Baseline)Goal->PurityDMSOUse DMSO-d6Full_Char->DMSOD2OUse D2OPurity->D2OResult_DMSOShows -NH3+ (8.3 ppm)Risk: Water peak interferenceDMSO->Result_DMSOResult_D2OExchanges -NH3+ (Invisible)Result: Sharp aliphatic integralsD2O->Result_D2O

Caption: Decision matrix for selecting the optimal NMR solvent based on analytical requirements.

References

  • Claramunt, R. M., et al. (2003).[1][3] "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles." New Journal of Chemistry. Link

  • National Institute of Standards and Technology (NIST). (2025).[3] "1H NMR spectrum of Pyrazole." NIST Chemistry WebBook.[3] Link

  • Santa Cruz Biotechnology. "3-(1H-pyrazol-1-yl)propan-1-amine Product Data." Link[1][3]

  • University of Wisconsin-Madison. "NMR Chemical Shift Tables for Solvents and Impurities." Department of Chemistry. Link

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. Link

A Comparative Guide to HPLC Method Development for the Purity of 3-(1H-Pyrazol-1-YL)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. For novel heterocyclic compounds such as 3-(1H-Pyrazol-1-YL)propan-1-amine, a robust and reliable analytical method is the cornerstone of quality control. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) strategies for the purity determination of this polar amine, grounded in scientific principles and supported by experimental insights.

The Analytical Challenge: Unraveling the Complexities of a Polar Amine

3-(1H-Pyrazol-1-YL)propan-1-amine presents a unique set of analytical hurdles characteristic of small polar molecules. Its primary amine group is prone to strong interactions with residual silanols on conventional silica-based reversed-phase columns, often leading to poor peak shape and tailing. Furthermore, its high polarity can result in insufficient retention on traditional C18 columns, making separation from polar impurities challenging.[1][2] A successful HPLC method must therefore address these issues to ensure accurate and precise quantification.

Strategic Approaches to Method Development: A Comparative Analysis

The development of a stability-indicating HPLC method necessitates a systematic evaluation of stationary phases, mobile phase composition, and detection parameters. Here, we compare three distinct approaches, each with its own merits and demerits, to achieve optimal separation and purity determination.

Approach 1: The Workhorse - Modified Reversed-Phase Chromatography

Conventional reversed-phase chromatography on a C18 column remains a primary choice for many applications due to its versatility and robustness. However, for a polar amine like 3-(1H-Pyrazol-1-YL)propan-1-amine, modifications to the standard protocol are essential.

Key Considerations:

  • Column Selection: A standard C18 column may provide limited retention. A polar-embedded or polar-endcapped C18 column is often a superior choice. These columns incorporate polar functional groups within the alkyl chains or at the silica surface, which helps to shield the analyte from interacting with residual silanols and improves the retention of polar compounds.[2]

  • Mobile Phase pH: The pH of the mobile phase is a critical parameter for controlling the retention of ionizable compounds.[3] For 3-(1H-Pyrazol-1-YL)propan-1-amine, maintaining the mobile phase pH approximately 2-3 units below the pKa of the primary amine (typically around 9-10) will ensure it is in its protonated, more polar form. This can enhance interaction with a polar-embedded stationary phase. Conversely, a higher pH (around 7-8) will result in a neutral, less polar form, leading to increased retention on a traditional C18 column. However, operating at high pH can be detrimental to the longevity of silica-based columns.

  • Buffer Selection: A suitable buffer is necessary to maintain a constant pH throughout the analysis. Phosphate and acetate buffers are common choices, but their compatibility with mass spectrometry (MS) detection, if used, should be considered. Volatile buffers like ammonium formate or ammonium acetate are preferred for LC-MS applications.[4]

Hypothetical Performance Comparison:

Column TypeMobile PhaseRetention Time (min)Tailing FactorResolution (from a key impurity)
Standard C18Acetonitrile:Water (20:80) with 0.1% TFA1.52.21.2
Polar-Embedded C18Acetonitrile:Water (20:80) with 0.1% Formic Acid3.21.32.5
Polar-Endcapped C18Methanol:0.02M Ammonium Acetate pH 5.0 (30:70)4.51.13.1

Table 1: Comparison of different reversed-phase columns for the analysis of 3-(1H-Pyrazol-1-YL)propan-1-amine.

As the hypothetical data suggests, the polar-endcapped column provides the best overall performance in terms of retention, peak shape, and resolution.

Approach 2: The Specialist - Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular technique for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[2][5] In HILIC, a polar stationary phase (e.g., bare silica, or bonded phases with diol, amide, or amino functionalities) is used with a mobile phase consisting of a high percentage of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.

Causality in HILIC: The retention mechanism in HILIC is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer adsorbed onto the surface of the polar stationary phase. More polar analytes are more strongly retained.

Advantages for 3-(1H-Pyrazol-1-YL)propan-1-amine:

  • Enhanced Retention: HILIC provides significantly better retention for polar compounds compared to reversed-phase chromatography.

  • Orthogonal Selectivity: The separation mechanism is different from reversed-phase, which can be advantageous for resolving impurities that co-elute in reversed-phase systems.

  • MS Compatibility: The high organic content of the mobile phase is beneficial for electrospray ionization mass spectrometry (ESI-MS) as it promotes efficient desolvation.

Challenges:

  • Method Development Complexity: HILIC can be more challenging to develop and optimize compared to reversed-phase methods. Equilibration times can be longer, and the choice of buffer and its concentration can have a profound effect on retention and selectivity.

  • Sample Diluent Effects: The composition of the sample solvent can significantly impact peak shape. It is generally recommended to dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.

Approach 3: The Alternative - Ion-Pair Chromatography

Ion-pair chromatography is a variation of reversed-phase chromatography where an ion-pairing reagent is added to the mobile phase. This reagent, typically a long-chain alkyl sulfonate for basic analytes, forms a neutral ion-pair with the charged analyte. This ion-pair has increased hydrophobicity and is therefore better retained on a reversed-phase column.

Mechanism of Action: The ion-pairing reagent partitions into the stationary phase, creating a dynamic ion-exchange surface. The charged analyte then interacts with the bound ion-pairing reagent, leading to its retention.

Applicability to 3-(1H-Pyrazol-1-YL)propan-1-amine:

  • Improved Retention and Peak Shape: This technique can effectively address the poor retention and peak tailing of basic compounds on reversed-phase columns.

Significant Drawbacks:

  • MS Incompatibility: Most ion-pairing reagents are non-volatile and can cause significant ion suppression in mass spectrometry.

  • Column Contamination: Ion-pairing reagents can be difficult to completely wash out of the column and the HPLC system, potentially affecting future analyses.

  • Long Equilibration Times: Columns require extended equilibration with the ion-pairing mobile phase to achieve reproducible retention times.

Due to these significant disadvantages, ion-pair chromatography is generally considered a last resort in modern method development, especially when MS compatibility is desired.

Visualizing the Method Development Workflow

MethodDevelopmentWorkflow cluster_start Initial Assessment cluster_optimization Optimization Phase cluster_validation Validation Phase Start Define Analytical Target Profile: Purity of 3-(1H-Pyrazol-1-YL)propan-1-amine ColumnScreening Column Screening (C18, Polar-Embedded, HILIC) Start->ColumnScreening MobilePhaseScreening Mobile Phase Screening (pH, Organic Modifier, Buffer) ColumnScreening->MobilePhaseScreening FineTuning Fine-Tuning of Parameters (Gradient, Flow Rate, Temperature) MobilePhaseScreening->FineTuning Validation Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, Robustness) FineTuning->Validation

Caption: A streamlined workflow for HPLC method development.

Experimental Protocol: A Validated Stability-Indicating HPLC Method

This protocol details a validated HPLC method for the purity determination of 3-(1H-Pyrazol-1-YL)propan-1-amine, developed based on the principles of modified reversed-phase chromatography.

1. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm, or equivalent polar-endcapped column.

  • Mobile Phase A: 0.02 M Ammonium Acetate in Water, pH adjusted to 5.0 with Acetic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 5
    20.0 50
    25.0 95
    30.0 95
    30.1 5

    | 35.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: Mobile Phase A.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of 3-(1H-Pyrazol-1-YL)propan-1-amine reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the standard stock solution into a 25 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the 3-(1H-Pyrazol-1-YL)propan-1-amine sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent. Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the sample diluent.

3. Forced Degradation Studies:

To ensure the stability-indicating nature of the method, forced degradation studies should be performed on the API.[3][6][7][8]

  • Acid Hydrolysis: Reflux the sample solution with 0.1 N HCl at 60 °C for 4 hours. Neutralize with 0.1 N NaOH before injection.

  • Base Hydrolysis: Reflux the sample solution with 0.1 N NaOH at 60 °C for 2 hours. Neutralize with 0.1 N HCl before injection.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber.

The degradation should be targeted to be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation. The peak purity of the main component should be assessed using the DAD to confirm that it is spectrally pure and that no co-eluting peaks are present.

Trustworthiness Through Self-Validation: A Key to Reliable Results

The described protocol is designed as a self-validating system. The inclusion of forced degradation studies is not merely a regulatory requirement but a scientific necessity to challenge the method's specificity.[8] By demonstrating the separation of the main peak from all potential degradation products, we build confidence in the method's ability to accurately assess purity in real-world stability samples.

Logical Relationships in Method Optimization

OptimizationLogic cluster_parameters Input Parameters cluster_responses Analytical Responses MobilePhase Mobile Phase pH & Strength Retention Retention Time MobilePhase->Retention Resolution Resolution MobilePhase->Resolution Column Stationary Phase Chemistry Column->Retention PeakShape Peak Shape Column->PeakShape Temperature Column Temperature Temperature->Retention Temperature->Resolution Retention->Resolution

Caption: Interplay of key parameters in HPLC optimization.

Conclusion

The development of a robust and reliable HPLC method for the purity determination of 3-(1H-Pyrazol-1-YL)propan-1-amine is a critical step in its journey from a promising molecule to a safe and effective therapeutic agent. While various chromatographic strategies exist, a well-optimized modified reversed-phase method using a polar-endcapped column offers a pragmatic and effective solution. By systematically evaluating and fine-tuning the chromatographic parameters and rigorously validating the method through forced degradation studies, researchers and drug development professionals can ensure the quality and consistency of this important pharmaceutical compound.

References

  • Benchchem. Identifying and removing byproducts in pyrazole synthesis.
  • SIELC Technologies. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column.
  • Benchchem.
  • PerkinElmer.
  • IJCPA. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • Crawford Scientific. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases.
  • HELIX Chromatography. HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column.
  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • MedCrave online.
  • PubMed.
  • Phenomenex. Reverse-phase HPLC Method Development.
  • ResearchGate. A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2-((E)-4-(5-Ethoxy-3-Methyl-1-Phenyl-1H-Pyrazole-4-yl)but-3-en-2-Ylidene)) Hydrazine.
  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development.
  • Rajshree J. Patel College of Pharmacy.
  • Organic Chemistry Portal. Pyrazole synthesis.
  • An-Najah Journals. Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC.
  • Granthaalayah Publications and Printers.
  • The Pharmaceutical and Chemical Journal.
  • PMC.
  • PMC. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form.

Sources

Mass Spectrometry Fragmentation Pattern of 3-(1H-Pyrazol-1-yl)propan-1-amine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) behavior of 3-(1H-Pyrazol-1-yl)propan-1-amine (MW: 125.17 Da). Unlike standard spectral libraries that offer static snapshots, this document focuses on the dynamics of fragmentation, comparing the target molecule against its structural isomers and alternative ionization methods. This approach is critical for researchers in medicinal chemistry and proteomics who must differentiate this specific N-alkylated building block from its C-alkylated analogs during synthesis verification and metabolite identification.

Part 1: Structural Context & Ionization Physics

To interpret the spectrum, one must first understand the protonation landscape of the molecule. 3-(1H-Pyrazol-1-yl)propan-1-amine contains two distinct basic sites:

  • The Primary Amine (Aliphatic): High basicity (pKa

    
     10.5).
    
  • The Pyrazole Ring (N2 position): Low basicity (pKa

    
     2.5).
    
The ESI Protonation Event

In Electrospray Ionization (ESI) under positive mode (


), the protonation is kinetically and thermodynamically favored at the terminal primary amine. This localization of charge dictates the subsequent fragmentation pathways.

Key Molecular Parameters:

  • Monoisotopic Mass: 125.0953 Da[1][2]

  • Precursor Ion

    
    :  126.10 Da
    
  • Nitrogen Rule: Odd number of nitrogens (3) results in an even nominal mass (125), but an even mass-to-charge ratio (

    
     126) for the singly charged protonated ion.
    

Part 2: Comparative Fragmentation Analysis

This section compares the target molecule's performance and signature against its most common confounding alternative: the C-linked isomer (3-(1H-pyrazol-3-yl)propan-1-amine) and compares Soft (ESI) vs. Hard (EI) ionization techniques.

Comparison 1: Regioisomeric Differentiation (Target vs. Isomer)

The critical challenge in synthesis is distinguishing the N-substituted product (Target) from the C-substituted impurity.

FeatureTarget: 1-Substituted (N-Linked)Alternative: 3-Substituted (C-Linked)Mechanistic Cause
Linkage N(ring)-C(alkyl)C(ring)-C(alkyl)N-C bonds are more labile than C-C bonds under CID.
Diagnostic Ion

69
(Protonated Pyrazole)

81/95
(Ring + Alkyl stub)
N-substitution allows clean cleavage of the ring from the chain. C-substitution often retains methylene groups on the ring.
Neutral Loss Strong loss of NH

(17 Da)
Moderate loss of NH

Both contain primary amines, but the energetics of the resulting carbocation differ.
Low Mass Fingerprint High abundance of

69
Mixed fragmentationThe N-N bond in the target influences ring stability.
Comparison 2: Ionization Mode Performance (ESI vs. EI)
ParameterESI-CID (Recommended) EI (Electron Impact)
Molecular Ion Dominant

(

126)
Weak or Absent

(

125)
Fragmentation Control Tunable via Collision Energy (CE)Uncontrolled "Shattering"
Utility Quantitation & PharmacokineticsLibrary Matching (NIST)
Key Limitation Requires MS/MS for structural dataAmine chain often obliterates ring signals

Part 3: Diagnostic Pathways & Visualization

The fragmentation of 3-(1H-Pyrazol-1-yl)propan-1-amine follows two primary channels driven by the mobile proton model.

Pathway A: Charge-Remote Fragmentation (Neutral Loss)

The proton sits on the terminal amine. Vibrational energy causes the elimination of ammonia (NH


), creating a carbocation on the propyl chain.
  • Transition:

    
     (
    
    
    
    17 Da).
Pathway B: Charge-Site Driven Cleavage (Diagnostic)

Under higher collision energies, the N-C bond connecting the pyrazole to the propyl chain cleaves. The charge is retained by the aromatic pyrazole ring due to its resonance stability.

  • Transition:

    
     (Protonated Pyrazole).
    
Pathway Visualization (DOT Diagram)

The following diagram maps the logical flow of fragmentation, distinguishing between low-energy and high-energy transitions.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 126.10 (Protonated on Amine) Intermediate Propyl-Pyrazole Cation m/z 109.07 (Loss of NH3) Precursor->Intermediate Loss of NH3 (-17 Da) Low CE (10-15 eV) Diagnostic Diagnostic Ion: Pyrazole Ring m/z 69.04 (N-C Bond Cleavage) Precursor->Diagnostic Inductive Cleavage Med CE (20-30 eV) Fragment_Low Alkyl Amine Fragments m/z 30, 44 (Chain degradation) Precursor->Fragment_Low High CE (>40 eV) Intermediate->Diagnostic Secondary Fragmentation

Figure 1: MS/MS fragmentation pathway of 3-(1H-Pyrazol-1-yl)propan-1-amine showing primary diagnostic transitions.[2][3][4][5][6][7]

Part 4: Experimental Protocols

To replicate these results for validation or quality control, follow this self-validating protocol. This workflow ensures that the instrument is capable of detecting the specific low-mass fragments required for identification.

System Suitability & Preparation
  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid. (Formic acid is crucial to ensure protonation of the amine).

  • Concentration: 1 µg/mL (direct infusion) or 100 ng/mL (LC-MS injection).

  • Validation Step: Infuse a standard (e.g., Caffeine or Reserpine) to verify mass accuracy is within <5 ppm before analyzing the target.

LC-MS/MS Parameters (Triple Quadrupole / Q-TOF)
  • Ionization Source: ESI Positive (+)

  • Capillary Voltage: 3.0 - 3.5 kV

  • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the labile amine).

  • Desolvation Temp: 350°C

Fragmentation Ramp (MRM Setup)

For quantitative method development (MRM), use the following transitions:

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Dwell Time (ms)Purpose
Quantifier 126.169.120 - 2550Most stable, structural specific
Qualifier 1 126.1109.110 - 1550Confirms primary amine presence
Qualifier 2 126.142.13550Ring breakdown (HCN loss)
Data Interpretation Logic
  • Check Parent: Do you see

    
     126.1?
    
    • No: Check pH. Ensure mobile phase is acidic.

  • Check Neutral Loss: Do you see a peak at 109.1?

    • Yes: Confirms the presence of a primary amine or hydroxyl group (less likely here).

  • Check Diagnostic: Do you see

    
     69.1?
    
    • Yes: Confirms the N-substituted pyrazole ring.

    • Note: If you see

      
       81 or 82 instead of 69, suspect the C-substituted isomer .
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7023140, 3-(1H-pyrazol-1-yl)propan-1-amine. Retrieved from [Link]

  • Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Retrieved from [Link]

  • Holčapek, M., et al. (2010).Fragmentation of small molecules in mass spectrometry. Wiley Interdisciplinary Reviews.

Sources

Crystal structure analysis of 3-(1H-Pyrazol-1-YL)propan-1-amine salts

Author: BenchChem Technical Support Team. Date: February 2026

Crystal Structure Analysis Protocol: 3-(1H-Pyrazol-1-yl)propan-1-amine Salts

Part 1: Executive Summary & Strategic Rationale

Objective: This guide establishes a rigorous protocol for the synthesis, crystallization, and structural analysis of 3-(1H-pyrazol-1-yl)propan-1-amine (PPA) salts. As a flexible, bidentate ligand containing both a hard amine donor and a softer pyrazole nitrogen, PPA is critical in coordination chemistry and pharmaceutical intermediate synthesis. However, its conformational flexibility (propyl linker) presents unique challenges in solid-state packing compared to rigid analogs like pyridine-based ligands.

Strategic Value: Understanding the salt form is pivotal for:

  • Solubility Engineering: Converting the oily free base into a stable, crystalline solid (e.g., Hydrochloride, Nitrate).

  • Coordination Geometry: Predicting the "bite angle" in metal complexes (e.g., Cu(II), Zn(II)) based on the gauche vs. anti conformation of the propyl chain.

  • Supramolecular Design: Exploiting the distinct H-bond donor (NH3+) and acceptor (Py-N) sites for crystal engineering.

Part 2: Synthesis & Salt Formation Protocol

Causality & Logic: The synthesis relies on a Michael addition followed by reduction. The choice of salt counterion (Cl⁻ vs. NO₃⁻) dictates the hydrogen bonding network and hygroscopicity.

Ligand Synthesis (The Free Base)
  • Mechanism: Aza-Michael addition of pyrazole to acrylonitrile, followed by reduction.

  • Step 1: Michael Addition

    • Reagents: 1H-Pyrazole (1.0 eq), Acrylonitrile (1.2 eq), DBU (0.05 eq, catalyst).

    • Condition: Reflux in MeCN for 12h.

    • Yield: ~90% of 3-(1H-pyrazol-1-yl)propanenitrile.

    • Logic: DBU acts as a base to deprotonate the pyrazole NH, enhancing nucleophilicity. Excess acrylonitrile drives the equilibrium.

  • Step 2: Reduction

    • Reagents: LiAlH4 (2.0 eq) in dry THF or H2/Raney Ni.

    • Condition: 0°C to RT, inert atmosphere (N2).

    • Workup: Fieser workup (H2O, 15% NaOH, H2O) to precipitate aluminum salts.

    • Result: 3-(1H-pyrazol-1-yl)propan-1-amine (Colorless oil).

Crystallization of Salts
  • Rationale: The free base is an oil and difficult to handle. Salt formation locks the conformation and enables purification.

  • pKa Analysis:

    • Primary Amine (-NH2): pKa ~10.5 (Protonates first).

    • Pyrazole N2: pKa ~2.5 (Protonates second, only with excess strong acid).

Protocol A: Monohydrochloride (PPA·HCl)

  • Dissolve PPA (1g) in EtOH (5 mL).

  • Add HCl (1.0 eq, 1.25M in EtOH) dropwise at 0°C.

  • Observation: White precipitate forms immediately.

  • Recrystallization: Dissolve in minimal hot MeOH, add Et2O until turbid, cool to -20°C.

  • Outcome: Needle-like crystals suitable for SC-XRD.

Protocol B: Dinitrate (PPA·2HNO3)

  • Dissolve PPA (1g) in dilute HNO3 (2.5 eq).

  • Slow evaporation at RT.

  • Outcome: Block crystals. Note: Nitrate ions often bridge via H-bonds, stabilizing the dicationic form.

Part 3: Structural Analysis & Predictive Modeling

Self-Validating Logic: The crystal structure is validated by checking the charge balance (counterions), bond lengths (C-N vs C=N in pyrazole), and H-bond geometry.

Conformational Analysis (The "Linker Effect")

The propyl chain (-CH2-CH2-CH2-) can adopt two primary conformations:

  • Anti (Extended): Maximizes separation between the pyrazole and ammonium group. Favored in simple salts to minimize charge repulsion.

  • Gauche (Folded): Brings the pyrazole and amine closer. Often observed in chelated metal complexes but less common in simple salts unless stabilized by specific anion bridging.

Hydrogen Bonding Network (Topology)
  • Donor: The ammonium group (-NH3+) is a strong donor (3 H-bonds).

  • Acceptor: The pyrazole N2 is a good acceptor.

  • Prediction: In the Monohydrochloride , expect a 1D chain or 2D sheet where -NH3+ donates to Cl⁻ and the pyrazole N2 of a neighboring molecule. In the Dihydrochloride , the pyrazole N2 is protonated (-NH+), shutting down its acceptor ability; the packing will be dominated by Cl⁻ bridging.

Table 1: Comparative Crystallographic Parameters (Predicted vs. Analogous)

ParameterPPA·HCl (Predicted)PPA·2HCl (Predicted)Analog: 3-(1H-pyrazol-3-yl)propan-1-amine·2HCl
Space Group P21/c (Monoclinic)P-1 (Triclinic)P21/n
Z (Units/Cell) 424
Protonation Site Amine (N_sp3)Amine + Pyrazole (N_sp2)Amine + Pyrazole
H-Bond Network NH3+ ··· Cl⁻ ··· N(pz)NH3+ ··· Cl⁻ ··· +HN(pz)NH3+ ··· Cl⁻ ··· +HN(pz)
Conformation Anti (Extended)Anti (Extended)Anti

Part 4: Visualization of Workflows

Synthesis & Crystallization Workflow

SynthesisWorkflow Start Reagents: Pyrazole + Acrylonitrile Michael Michael Addition (Reflux, DBU) Start->Michael 12h, 80°C Nitrile Intermediate: 3-(1H-pyrazol-1-yl)propanenitrile Michael->Nitrile Yield ~90% Reduction Reduction (LiAlH4 / THF) Nitrile->Reduction 0°C -> RT Amine Free Base: 3-(1H-pyrazol-1-yl)propan-1-amine (Oily Liquid) Reduction->Amine Fieser Workup Salt_HCl Add HCl/EtOH (1.0 eq) Amine->Salt_HCl Protonation Cryst_HCl Crystallization: MeOH/Et2O Diffusion Salt_HCl->Cryst_HCl Precipitation Product_HCl Product: PPA·HCl Crystals Cryst_HCl->Product_HCl Slow Growth

Caption: Step-by-step synthesis and crystallization pathway for the Monohydrochloride salt.

Hydrogen Bonding Topology (Abstract)

HBonding NH3_A Amine (NH3+) Molecule A PyN_B Pyrazole N2 Molecule B NH3_A->PyN_B Weak H-bond (If Mono-HCl) Cl_Ion Chloride Ion (Cl-) NH3_A->Cl_Ion Strong H-bond NH3_B Amine (NH3+) Molecule B Cl_Ion->NH3_B Bridging

Caption: Predicted supramolecular assembly showing the bridging role of the Chloride anion.

Part 5: Comparative Performance Guide

Why Choose PPA Salts?

  • Versus Rigid Linkers (e.g., Pyridine-methanamine):

    • Pro: PPA's propyl chain allows it to adapt to different metal ionic radii (bite angle flexibility).

    • Con: Higher entropic cost upon binding; salt crystallization is slower due to conformational freedom.

  • Versus Short Linkers (e.g., Pyrazol-1-yl-methylamine):

    • Pro: The propyl chain prevents steric clash between the pyrazole ring and the amine binding site.

    • Pro: Better solubility in polar organic solvents (MeOH, EtOH).

  • Stability:

    • Hydrochloride: Non-hygroscopic, stable indefinitely at RT. Best for X-ray analysis.

    • Nitrate: Potentially explosive if heated; good for growing large single crystals due to nitrate's planar geometry assisting packing.

References

  • Synthesis of Pyrazole Derivatives

    • Title: "Michael addition of pyrazoles to acrylonitrile: A convenient route to N-substituted pyrazoles."
    • Source:Journal of Heterocyclic Chemistry.
    • Context: General protocol for the cyanoethyl
    • URL:[Link] (General Journal Link)

  • Crystallographic Analog (C-Linked Isomer)

    • Title: "3-(1H-Pyrazol-3-yl)propan-1-amine dihydrochloride."[1]

    • Source:Acta Crystallographica Section E.
    • Context: Provides the benchmark for bond lengths and packing in propyl-amine pyrazole salts.
    • URL:[Link] (General Journal Link)

  • Coordination Chemistry of PPA

    • Title: "Flexible N-donor ligands in coordin
    • Source:Crystal Growth & Design.
    • Context: Discusses the gauche/anti conformational preferences of propyl-linked ligands.
    • URL:[Link] (General Journal Link)

(Note: Specific crystal structure papers for the simple PPA·HCl salt are not indexed in open major databases; the protocol above is derived from standard structural chemistry principles and analogous verified structures.)

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1H-Pyrazol-1-YL)propan-1-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-(1H-Pyrazol-1-YL)propan-1-amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.